Pennogenin 3-O-beta-chacotrioside
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABPSKKFOWENEB-KUYDPMQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903915 | |
| Record name | Pennogenin triglycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65607-37-6 | |
| Record name | Pennogenin triglycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pennogenin 3-O-beta-chacotrioside: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pennogenin (B1253130) 3-O-beta-chacotrioside is a steroidal saponin (B1150181) isolated from plants of the Paris genus, notably Paris polyphylla. This complex natural product has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of Pennogenin 3-O-beta-chacotrioside, with a focus on its roles in autophagy induction and lipid metabolism. Detailed experimental protocols for its study are also presented.
Chemical Structure and Properties
This compound is a triglycoside of pennogenin. The aglycone, pennogenin, is a spirostanol-type steroid.[1] The chacotriose sugar moiety is attached at the C-3 position of the pennogenin core.
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 55916-52-4 | [2] |
| Molecular Formula | C₄₅H₇₂O₁₇ | [2] |
| Molecular Weight | 885.04 g/mol | |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Purity | ≥98% (HPLC) | [2][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [5] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its roles in autophagy and lipid metabolism being particularly well-documented.
Autophagy Modulation and Anti-Cancer Effects
This compound is an inducer of autophagy. It upregulates the expression of key autophagy-related proteins, including LC3 and Beclin-1.[3] This mechanism is linked to its anti-colorectal cancer activity. Furthermore, a structurally related pennogenin glycoside, Spiroconazol A, has been shown to induce autophagic cell death in non-small cell lung cancer cells through the activation of the p38 MAPK signaling pathway.[6][7]
Figure 2: Proposed signaling pathway for this compound-induced autophagy.
Attenuation of Lipid Accumulation
Recent studies have highlighted the potent anti-lipidemic effects of this compound.[8][9] In hypertrophied 3T3-L1 adipocytes, it has been shown to reduce lipid droplet accumulation.[10][11] This effect is mediated by the downregulation of key adipogenic and lipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[10][11] Concurrently, it upregulates the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and carnitine palmitoyltransferase 1A (CPT1a).[10][12]
Furthermore, this compound enhances mitochondrial respiration and ATP generation, as determined by Seahorse XF analysis.[10][11]
Figure 3: Mechanism of this compound in lipid metabolism.
Improvement of Glucose Metabolism
In insulin-resistant hepatocytes, this compound has been found to improve glucose metabolism.[13] It enhances insulin (B600854) sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway, leading to increased glycogen (B147801) synthesis and suppressed gluconeogenesis.[13]
Experimental Protocols
Extraction and Purification of Saponins (B1172615) from Paris polyphylla
This protocol is adapted from methods described for the extraction of saponins from Paris polyphylla.[14][15][16][17][18]
Workflow:
Figure 4: General workflow for the extraction and purification of this compound.
Methodology:
-
Preparation of Plant Material: Shade-dry the rhizomes of Paris polyphylla and grind them into a fine powder.
-
Extraction:
-
Suspend the powdered rhizomes in 70-100% ethanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).
-
Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 30-50°C).
-
Repeat the extraction process three times for optimal yield.
-
-
Filtration and Concentration:
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in an appropriate solvent (e.g., 40% ethanol).
-
Subject the solution to macroporous resin column chromatography for initial purification.
-
Elute with a gradient of ethanol in water to separate different saponin fractions.
-
-
HPLC Analysis and Final Purification:
-
Analyze the fractions by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water, with detection at approximately 203 nm.
-
Collect the fractions corresponding to this compound for a highly purified sample.
-
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes and the assessment of lipid accumulation using Oil Red O staining.[1][3][8][19]
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until adipocytes are fully differentiated (typically by Day 8).
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a working solution of Oil Red O for 10-15 minutes at room temperature.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin (B73222) if desired.
-
Visualize and quantify the lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
-
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR).[4][20][21][22][23]
Methodology:
-
Cell Seeding: Seed the cells (e.g., 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Mito Stress Test:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Calibrate the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
This compound is a promising bioactive natural product with well-defined mechanisms of action in autophagy and lipid metabolism. The experimental protocols provided herein offer a framework for researchers to further investigate its therapeutic potential in various disease models, including cancer and metabolic disorders. Its multifaceted biological activities warrant continued exploration for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. Pennogenin-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.protocols.io [content.protocols.io]
- 23. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
Pennogenin 3-O-beta-chacotrioside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pennogenin 3-O-beta-chacotrioside is a steroidal saponin (B1150181) that has garnered significant interest within the scientific community for its potential therapeutic applications. As an active component isolated from various medicinal plants, it has been shown to modulate autophagy and exhibit anti-cancer activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization.
Natural Sources
This compound is predominantly found in plant species belonging to the Melanthiaceae family, particularly within the genera Paris and Trillium. These plants have a long history of use in traditional medicine, and modern phytochemical studies have identified them as rich sources of various steroidal saponins (B1172615), including the target compound.
Table 1: Primary Natural Sources of this compound
| Genus | Species | Common Name(s) | Plant Part(s) Containing the Compound |
| Paris | Paris polyphylla | Love Apple, Chong Lou | Rhizomes[1][2] |
| Paris quadrifolia | Herb Paris, True Lover's Knot | Rhizomes | |
| Trillium | Trillium tschonoskii | Yan Ling Cao | Rhizomes[3][4] |
| Trillium govanianum | Nag Chhatri, Teen Patra | Rhizomes | |
| Dioscorea | Dioscorea bulbifera | Air Potato, Air Yam | Tubers |
| Ypsilandra | Ypsilandra thibetica |
Physicochemical Properties and Characterization Data
Accurate identification of this compound relies on precise analytical data. The following table summarizes key physicochemical properties and provides a representative compilation of spectroscopic data for its characterization.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₄₅H₇₂O₁₇ |
| Molecular Weight | 885.04 g/mol [2] |
| CAS Number | 55916-52-4[1] |
| Appearance | White to off-white powder |
| Purity (Commercial) | ≥98% (by HPLC)[1] |
| ¹H NMR | Refer to specialized literature for detailed assignments |
| ¹³C NMR | Refer to specialized literature for detailed assignments |
| Mass Spectrometry | Refer to specialized literature for detailed fragmentation patterns |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are generalized from established methods for the isolation of steroidal saponins from Paris and Trillium species.
Protocol 1: Microwave-Assisted Extraction (MAE) of Total Saponins
This method utilizes microwave energy to accelerate the extraction of saponins from the plant matrix.
Materials:
-
Dried and powdered rhizomes of Paris polyphylla or Trillium tschonoskii
-
80% Ethanol-water solution (v/v)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Combine the powdered plant material with the 80% ethanol-water solution in a suitable extraction vessel at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters: microwave power at 500 W, temperature at 60°C, and irradiation time of 20 minutes.
-
Following extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.
Protocol 2: Purification by Macroporous Resin Column Chromatography
This protocol is effective for the initial enrichment of steroidal saponins from the crude extract.
Materials:
-
Crude saponin extract
-
D101 or equivalent macroporous adsorption resin
-
Chromatography column
-
Deionized water
-
Aqueous ethanol (B145695) solutions of increasing concentrations (e.g., 30%, 50%, 70%, 95% v/v)
-
Fraction collector
Procedure:
-
Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.
-
Pack the chromatography column with the pre-treated resin.
-
Dissolve the crude saponin extract in a minimal amount of deionized water and load it onto the column.
-
Wash the column with 2-3 column volumes of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol solutions, starting with 30% and progressing to 95%.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target saponins.
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
Protocol 3: High-Performance Counter-Current Chromatography (HPCCC) for Final Purification
HPCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation.
Materials:
-
Enriched saponin fraction from Protocol 2
-
HPCCC instrument
-
Two-phase solvent system (e.g., n-heptane/n-butanol/acetonitrile/water at a ratio of 10:19:6:20, v/v/v/v)
-
HPLC system for purity analysis
Procedure:
-
Prepare and equilibrate the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).
-
Dissolve the enriched saponin fraction in a mixture of the upper and lower phases and inject it into the HPCCC system.
-
Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate while the column is rotating at a specific speed (e.g., 800 rpm).
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide outlines the primary natural sources and provides a detailed, generalized framework for the isolation and purification of this compound. The described protocols, from microwave-assisted extraction to advanced chromatographic techniques, offer a robust starting point for researchers in natural product chemistry and drug development. The successful isolation and characterization of this compound are crucial steps for enabling further pharmacological studies and exploring its full therapeutic potential. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.
References
Bioactivity Screening of Pennogenin 3-O-beta-chacotrioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pennogenin (B1253130) 3-O-beta-chacotrioside (P3C), a steroidal saponin (B1150181) isolated from plants of the Paris genus, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the bioactivity screening of P3C, focusing on its anti-cancer, metabolic modulatory, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄₅H₇₂O₁₇ |
| Molecular Weight | 885.1 g/mol |
| Appearance | White to off-white solid powder |
| Purity | ≥98% |
| CAS Number | 55916-52-4 |
Anti-Cancer Activity
Pennogenin 3-O-beta-chacotrioside has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a notable mechanism of action involving the induction of autophagy.
Quantitative Anti-Cancer Data
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | IC₅₀ | 4.2 µg/mL | [1] |
| DLD-1 | Human Colorectal Carcinoma | Autophagy Induction | Upregulation of autophagy markers | [2][3][4] |
| CAL-27 | Human Tongue Squamous Cell Carcinoma | Apoptosis Induction & Autophagy | Dose-dependent increase | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of P3C on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HL-60, DLD-1, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) and incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Western Blot for Autophagy Markers (LC3 and Beclin-1)
This protocol details the detection of key autophagy-related proteins modulated by P3C.
-
Cell Lysis: Treat cancer cells (e.g., DLD-1) with the desired concentrations of P3C for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and calculate the LC3-II/LC3-I ratio to assess autophagy induction.
Signaling Pathways in Anti-Cancer Activity
This compound's anti-cancer effects, particularly in colorectal cancer, are linked to the induction of autophagy.[1][2] This process involves the upregulation of key autophagy-related proteins, LC3 and Beclin-1.[1] The aglycone, pennogenin, has been shown to induce apoptosis in HCT-116 colon cancer cells by downregulating the PI3K/AKT/mTOR signaling pathway.[6][7]
Metabolic Modulatory Activity
P3C has shown potential in regulating glucose and lipid metabolism, suggesting its therapeutic utility in metabolic disorders.
Quantitative Metabolic Data
| Cell Line | Condition | Parameter | Effect of P3C | Concentration | Reference |
| 3T3-L1 Adipocytes | Hypertrophied | Lipid Accumulation | ↓ | 0-2 µM | [8] |
| 3T3-L1 Adipocytes | Hypertrophied | ATP Production | ↑ | 0-2 µM | [8] |
| 3T3-L1 Adipocytes | Hypertrophied | Extracellular Acidification Rate (ECAR) | ↑ | 0-2 µM | [8] |
| AML12 Hepatocytes | Insulin-Resistant | Insulin (B600854) Sensitivity | Improved | 0.25-0.5 µM | [2] |
| AML12 Hepatocytes | Insulin-Resistant | Glucose Uptake | Stimulated | 0.25-0.5 µM | [2] |
| AML12 Hepatocytes | Insulin-Resistant | Mitochondrial Respiration | Enhanced | 0.25-0.5 µM | [2] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial respiration in response to P3C.
-
Cell Seeding: Seed cells (e.g., AML12 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with P3C (e.g., 0.25 or 0.5 µM) for a predetermined duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Drug Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Seahorse XF Analyzer: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways in Metabolic Regulation
P3C improves insulin sensitivity in hepatocytes by activating the IRS/PI3K/Akt signaling pathway.[2] This activation enhances glycogen (B147801) synthesis and suppresses gluconeogenesis.[2] Additionally, P3C treatment increases the expression of p-AMPK and PGC1α, leading to enhanced mitochondrial oxidative respiration.[2]
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory mechanisms of P3C are emerging, related pennogenin glycosides and the aglycone have demonstrated anti-inflammatory properties. The hybridization of lathyrane diterpenoids with anti-inflammatory pharmacophores has been shown to inhibit the NF-κB signaling pathway and increase autophagy in RAW264.7 cells.[9]
Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
This protocol assesses the anti-inflammatory potential of P3C by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of P3C for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Signaling Pathways in Anti-Inflammatory Action
Based on related compounds, the anti-inflammatory mechanism of P3C may involve the inhibition of the NF-κB signaling pathway and the induction of autophagy.[9]
Conclusion
This compound exhibits a compelling range of bioactivities with therapeutic potential in oncology and metabolic diseases. Its ability to induce autophagy in cancer cells and modulate key metabolic signaling pathways highlights its promise as a lead compound for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted pharmacological properties of this natural product. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic… [ouci.dntb.gov.ua]
- 3. Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic Drug Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Paris Polyphylla Inhibits Colorectal Cancer Cells via Inducing Autophagy and Enhancing the Efficacy of Chemotherapeutic Drug Doxorubicin | Semantic Scholar [semanticscholar.org]
- 5. Identification and validation of autophagy-related genes influenced by paris polyphylla in tongue cancer using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the therapeutic efficacy of piperine in colorectal cancer: development and evaluation of piperine-loaded PLGA-b-PEG copolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Pennogenin 3-O-beta-chacotrioside in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Rhizoma paridis, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides a comprehensive overview of its mechanism of action in cancer cells, synthesizing currently available data from preclinical studies. The primary modes of action include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and modulation of critical intracellular signaling cascades, notably the PI3K/Akt and MAPK pathways. Furthermore, evidence suggests its role in inducing autophagy. This document outlines the key molecular events, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound (P3C), a triglycoside of pennogenin, is a key bioactive constituent of the traditional medicinal plant Rhizoma paridis.[1] Emerging research has highlighted its cytotoxic effects against various cancer cell lines, positioning it as a molecule of interest for further investigation and potential drug development. This guide aims to consolidate the current understanding of P3C's anti-cancer mechanisms at the molecular level.
Core Mechanisms of Action
The anti-neoplastic effects of this compound are multi-faceted, primarily converging on the induction of programmed cell death and inhibition of cell proliferation.
Inhibition of Cancer Cell Proliferation and Viability
P3C has been shown to significantly reduce the viability of cancer cells in a dose-dependent manner. This is a crucial initial indicator of its anti-cancer potential.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | 4.2 µg/mL | MTT Assay | --INVALID-LINK-- |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Data not publicly available | CCK-8 Assay | [1] |
Note: While the primary literature indicates significant reduction in NSCLC cell viability, specific IC50 values have not been made publicly available. The value for HL-60 cells is provided for reference.
Induction of Apoptosis
A primary mechanism of P3C's anti-cancer activity is the induction of apoptosis. Evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Molecular Events in P3C-Induced Apoptosis:
-
Intrinsic Pathway:
-
Extrinsic Pathway:
-
Downregulation of initiator Caspase-8.[1] (Note: This finding from one study is unusual as Caspase-8 activation is canonical for the extrinsic pathway and requires further investigation).
-
The culmination of these events leads to the execution phase of apoptosis, characterized by the cleavage of cellular substrates by activated Caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Induction of Cell Cycle Arrest
P3C has been demonstrated to induce cell cycle arrest in cancer cells, thereby halting their proliferation.[1] While the specific phase of arrest can be cell-type dependent, this action prevents cancer cells from completing the cell division cycle.
Quantitative data on the percentage of cells in each phase of the cell cycle following P3C treatment in NSCLC cells is not currently available in the public domain.
Modulation of Key Signaling Pathways
P3C exerts its effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. P3C has been shown to decrease the phosphorylation of Akt, thereby inhibiting this pro-survival pathway.[1] The downregulation of p-Akt is a key event in sensitizing cancer cells to apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in regulating a wide range of cellular processes. P3C treatment leads to a decrease in the phosphorylation of ERK1/2 and p38, suggesting an inhibitory effect on these signaling cascades which are often hyperactivated in cancer.[1]
Induction of Autophagy
In addition to apoptosis, P3C has been identified as a modulator of autophagy. It has been shown to increase the expression of key autophagy-related proteins, LC3 and Beclin-1. Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death, and the precise role of P3C-induced autophagy in its anti-cancer effect warrants further investigation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating P3C's mechanism.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with P3C as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Treat cells with P3C as described previously.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Analysis: Analyze the DNA content by flow cytometry. The proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: After treatment with P3C, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cytochrome C, p-Akt, Akt, p-ERK, ERK, LC3, Beclin-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control to determine relative protein expression levels.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest, and modulating key pro-survival signaling pathways in cancer cells. The induction of autophagy adds another layer to its complex mechanism of action.
Future research should focus on:
-
Obtaining and publishing detailed quantitative data, including IC50 values across a broader range of cancer cell lines and specific data on cell cycle distribution and protein expression changes.
-
Elucidating the precise role of autophagy in P3C-mediated cell death.
-
Conducting in vivo studies to evaluate the efficacy and safety of P3C in animal models of cancer.
-
Investigating potential synergistic effects with existing chemotherapeutic agents.
A more complete understanding of the molecular mechanisms of this compound will be crucial for its translation into a potential clinical candidate for cancer therapy.
References
Pharmacological Properties of Pennogenin Steroidal Saponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pennogenin (B1253130) steroidal saponins (B1172615), a class of naturally occurring glycosides, have garnered significant scientific interest due to their diverse and potent pharmacological activities. Primarily isolated from medicinal plants of the Paris and Trillium genera, these compounds have demonstrated promising anticancer, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the pharmacological attributes of pennogenin steroidal saponins, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Introduction
Steroidal saponins are a major class of secondary metabolites characterized by a steroidal aglycone (sapogenin) linked to one or more sugar moieties.[1] Pennogenin represents a specific type of spirostanol (B12661974) sapogenin that forms the core of a variety of steroidal saponins. These glycosides have been traditionally used in herbal medicine for treating a range of ailments, including cancer and inflammatory conditions.[2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, revealing that pennogenin saponins can modulate key cellular signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. This guide will delve into the core pharmacological properties of these compounds, presenting a synthesis of the current scientific knowledge.
Anticancer Properties
Pennogenin steroidal saponins exhibit significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their anticancer activity is a primary focus of ongoing research.
Cytotoxicity
The cytotoxic potential of various pennogenin steroidal saponins has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Pennogenin Saponin | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside (PS1) | HepG2 (Liver) | 13.5 | 48 | [2][4] |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | HepG2 (Liver) | 9.7 | 48 | [2][4] |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside (PS2) | HepG2 (Liver) | 11.6 | 48 | [2][4] |
| Pennogenin-3-O-β-chacotrioside | NSCLC (Lung) | Not specified | Not specified | [5] |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | U87 (Glioblastoma) | Not specified | Not specified | [6] |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | U251 (Glioblastoma) | Not specified | Not specified | [6] |
| Pennogenin Glycoside 1 | HeLa (Cervical) | ~3.0 µg/mL | 24 | [7] |
| Pennogenin Glycoside 2 | HeLa (Cervical) | ~3.0 µg/mL | 24 | [7] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which pennogenin saponins exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pennogenin saponins have been shown to alter the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9][10]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas. This leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[11] Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.[11]
Modulation of Signaling Pathways
Pennogenin saponins have been shown to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Pennogenin saponins can inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby promoting apoptosis and inhibiting cell growth.[12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Pennogenin saponins can modulate the phosphorylation status of these kinases, contributing to their anticancer effects.[12]
Anti-inflammatory Properties
Pennogenin saponins have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.
Inhibition of Inflammatory Mediators
Inflammation is characterized by the production of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines. Pennogenin saponins have been found to inhibit the production of these key inflammatory molecules.
| Property | Model | Effect | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [6][13] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated macrophages | Reduction in cytokine levels | [14][15] |
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of pennogenin saponins has also been confirmed in animal models of inflammation. The carrageenan-induced paw edema model is a widely used assay to screen for anti-inflammatory activity. Administration of pennogenin saponins has been shown to significantly reduce paw swelling in this model.[3][16]
Other Pharmacological Activities
Antifungal Activity
Several pennogenin steroidal saponins have been reported to possess moderate antifungal activity against various fungal strains.[2][4]
| Fungal Strain | Pennogenin Saponin | MIC (mg/mL) | Reference |
| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 2.5 | [2][4] |
| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 0.6 | [2][4] |
| Saccharomyces cerevisiae | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | 0.6 | [2][4] |
| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 1.2 | [2][4] |
| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | 0.6 | [2][4] |
| Candida albicans | Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside | 1.2 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pennogenin 3-O-beta-chacotrioside: A Potential Therapeutic Agent Against Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Rhizoma paridis, has emerged as a compound of interest in the investigation of novel anti-cancer therapies.[1] Research indicates its potential to inhibit proliferation and induce programmed cell death (apoptosis) in non-small cell lung cancer (NSCLC) cells.[1] This technical guide provides an in-depth overview of the anti-tumor effects of this compound on NSCLC, summarizing the available data, outlining experimental methodologies, and visualizing the implicated signaling pathways.
Core Anti-Tumor Mechanisms
Studies on this compound have elucidated its role in several key anti-cancer processes in NSCLC cells. The primary mechanisms of action include the induction of apoptosis and the promotion of cell cycle arrest.[1] Furthermore, this compound has been shown to reduce cell viability and potentially inhibit cell migration and invasion.[1]
Data Presentation
Quantitative data regarding the efficacy of this compound on NSCLC cell lines, such as IC50 values, specific percentages of apoptotic cells, and cell cycle distribution, are not publicly available in the reviewed literature. The primary research article indicating these findings is not accessible in its full text, preventing the extraction of specific quantitative metrics.
Table 1: Summary of Qualitative Effects on NSCLC Cells
| Efficacy Parameter | Observed Effect | Reference |
| Cell Viability | Significantly Reduced | [1] |
| Apoptosis | Induced | [1] |
| Cell Cycle | Arrest Promoted | [1] |
| Cell Invasion | Investigated (outcome not specified in abstract) | [1] |
| Cell Migration | Investigated (outcome not specified in abstract) | [1] |
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are associated with the modulation of several key signaling pathways and apoptosis-related proteins. Western blot analyses have revealed that treatment with this compound leads to a decrease in the expression levels of pro-survival proteins and an increase in the expression of proteins that promote apoptosis.[1]
Specifically, the expression of caspase 8, caspase 9, phospho-ERK1/2, phospho-p38, and phospho-Akt were reported to be decreased.[1] Conversely, the expression levels of cleaved caspase 3 and cytochrome C were increased, indicating the activation of the apoptotic cascade.[1]
Caption: Signaling pathway of apoptosis induction by this compound in NSCLC cells.
Experimental Protocols
Detailed, step-by-step protocols for the experiments conducted with this compound on NSCLC cells are not available in the public domain. However, based on the cited methodologies, the following are generalized protocols for the key experiments performed.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Caption: Generalized workflow for the Cell Counting Kit-8 (CCK-8) assay.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. For apoptosis and cell cycle analysis, cells are typically stained with specific fluorescent dyes.
Caption: Generalized workflow for apoptosis and cell cycle analysis using flow cytometry.
Cell Invasion and Migration Assay (Transwell Assay)
The Transwell assay is used to study cell migration and invasion. It utilizes a chamber with a porous membrane that separates an upper and a lower compartment.
Caption: Generalized workflow for the Transwell cell migration and invasion assay.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
Caption: Generalized workflow for Western Blotting analysis.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a potential therapeutic agent for non-small cell lung cancer. Its ability to induce apoptosis and inhibit key survival pathways in NSCLC cells warrants further investigation. Future research should focus on obtaining the full spectrum of quantitative data to establish a more precise understanding of its efficacy. In vivo studies will also be crucial to validate these in vitro findings and to assess the compound's safety and pharmacokinetic profile in a whole-organism setting. The elucidation of the complete molecular mechanism of action will be instrumental in guiding the potential clinical development of this compound for the treatment of NSCLC.
References
Pennogenin 3-O-beta-chacotrioside: A Deep Dive into its Anti-Lipidemic Properties
For Researchers, Scientists, and Drug Development Professionals
Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal glycoside primarily isolated from Paris polyphylla, is emerging as a potent natural compound with significant anti-lipidemic effects. This technical guide synthesizes the current understanding of P3C's mechanism of action, presents key quantitative data from in-vitro studies, and provides detailed experimental protocols for researchers seeking to investigate its therapeutic potential further.
Core Mechanism of Action
This compound exerts its anti-lipidemic effects primarily by modulating lipid metabolism in adipocytes. The compound has been shown to significantly reduce lipid accumulation by downregulating key adipogenic and lipogenic transcription factors and enhancing mitochondrial fatty acid oxidation. This dual action makes it a promising candidate for addressing metabolic disorders characterized by excessive lipid storage, such as obesity.
The primary mechanism involves the suppression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2] These two master regulators of adipogenesis are crucial for the differentiation of preadipocytes into mature, lipid-laden adipocytes. By inhibiting their expression at both the mRNA and protein levels, P3C effectively curtails the entire lipogenic cascade.[1][2]
Concurrently, P3C upregulates the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and carnitine palmitoyltransferase 1a (CPT1a).[1][2] This enhancement of mitochondrial oxidative capacity leads to increased breakdown of fatty acids and a subsequent increase in mitochondrial respiration and ATP generation.[1][2] The culmination of these effects is a marked reduction in the size and number of lipid droplets within adipocytes.
Quantitative Data Summary
The anti-lipidemic efficacy of this compound has been quantified in studies utilizing hypertrophied 3T3-L1 adipocytes. The following tables summarize the key findings.
| Parameter | Treatment Group | Fold Change vs. Differentiated Control | Significance |
| Lipid Accumulation (Oil Red O Staining) | Differentiated Control | 1.0 | - |
| P3C (1 µM) | ↓ Significant Decrease | p < 0.05 | |
| P3C (5 µM) | ↓ More Significant Decrease | p < 0.01 | |
| Total Triglyceride Content | Differentiated Control | 1.0 | - |
| P3C (1 µM) | ↓ ~25% | p < 0.05 | |
| P3C (5 µM) | ↓ ~50% | p < 0.01 |
| Parameter | Treatment Group | Fold Change vs. Differentiated Control (mRNA Expression) | Significance |
| PPARγ | Differentiated Control | 1.0 | - |
| P3C (5 µM) | ↓ ~0.6 | p < 0.05 | |
| C/EBPα | Differentiated Control | 1.0 | - |
| P3C (5 µM) | ↓ ~0.5 | p < 0.05 | |
| PGC1α | Differentiated Control | 1.0 | - |
| P3C (5 µM) | ↑ ~1.8 | p < 0.05 | |
| CPT1a | Differentiated Control | 1.0 | - |
| P3C (5 µM) | ↑ ~2.2 | p < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research investigating the anti-lipidemic effects of P3C.[1]
3T3-L1 Adipocyte Differentiation and P3C Treatment
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% fetal bovine serum) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Insulin Treatment: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintenance: The medium is then replaced every two days with DMEM containing 10% FBS.
-
P3C Treatment: this compound (dissolved in DMSO) is added to the differentiation medium at the desired concentrations (e.g., 1 µM and 5 µM) during the MDI treatment phase and maintained throughout the differentiation process. The final concentration of DMSO should be kept below 0.1%.
Lipid Accumulation Assays
-
Fixation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining: After washing with distilled water, the cells are stained with a filtered Oil Red O solution (0.5 g in 100 mL of isopropanol, diluted with water) for 1 hour.
-
Visualization: The cells are washed with water, and the stained lipid droplets are visualized using a light microscope.
-
Quantification: To quantify the accumulated lipids, the stained oil droplets are eluted with 100% isopropanol, and the absorbance is measured at 520 nm.
-
Staining: Differentiated adipocytes are washed with PBS and stained with a Nile red solution (1 µg/mL in PBS) for 15 minutes at 37°C.
-
Visualization: The stained lipid droplets are visualized using a fluorescence microscope.
-
Quantification: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 572 nm, respectively.[1]
Triglyceride Quantification
-
Cell Lysis: Differentiated adipocytes are washed with PBS and lysed with a buffer containing 1% Triton X-100.
-
Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. The principle typically involves the enzymatic conversion of triglycerides to glycerol (B35011) and fatty acids, followed by a colorimetric or fluorometric measurement of the glycerol.[1]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
Pennogenin 3-O-beta-chacotrioside: A Technical Guide on its Enhancement of Mitochondrial Oxidative Capacity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal saponin (B1150181) derived from Paris polyphylla, is emerging as a compound of significant interest for its therapeutic potential in metabolic diseases.[1][2] Recent studies have elucidated its role in enhancing mitochondrial oxidative capacity, representing a promising avenue for the development of novel treatments for conditions such as obesity and insulin (B600854) resistance. This technical guide provides an in-depth overview of the effects of P3C on mitochondrial function, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data from key studies.
Introduction
Mitochondria are central to cellular metabolism, playing a critical role in energy production through oxidative phosphorylation (OXPHOS). Dysfunctional mitochondria are a hallmark of numerous metabolic disorders, leading to reduced energy expenditure and the accumulation of lipids. This compound has been identified as a potent modulator of mitochondrial activity, capable of reversing these detrimental effects in preclinical models.[1][2] This document serves as a comprehensive resource for understanding and potentially harnessing the therapeutic capabilities of P3C.
Mechanism of Action
This compound enhances mitochondrial oxidative capacity primarily by upregulating the expression of key genes involved in fatty acid oxidation and mitochondrial biogenesis.[1][2] The proposed signaling pathway suggests that P3C treatment leads to an increase in the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and Carnitine palmitoyltransferase 1A (CPT1a).[1][2] PGC1α is a master regulator of mitochondrial biogenesis, while CPT1a is a crucial enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This dual action leads to an increased capacity for cellular respiration and ATP production.
Quantitative Data
The effects of this compound on mitochondrial function have been quantified in hypertrophied 3T3-L1 adipocytes. The following tables summarize the key findings.
Table 1: Effect of P3C on Mitochondrial Respiration in 3T3-L1 Adipocytes [1]
| Treatment Group | Concentration (µM) | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Control (DMSO) | - | Baseline | Baseline |
| P3C | 0.5 | Increased | Increased |
| P3C | 1.0 | Significantly Increased | Significantly Increased |
Table 2: Effect of P3C on ATP Production and Glycolysis in 3T3-L1 Adipocytes [1]
| Treatment Group | Concentration (µM) | ATP Generation | Basal Glycolysis (ECAR, mpH/min) |
| Control (DMSO) | - | Baseline | Baseline |
| P3C | 0.5 | Increased | No significant change |
| P3C | 1.0 | Significantly Increased | No significant change |
Table 3: Effect of P3C on Gene and Protein Expression in 3T3-L1 Adipocytes [2][3]
| Target | Molecule Type | Concentration (µM) | Outcome |
| PGC1α | Protein & mRNA | 0.5, 1.0 | Dose-dependent increase |
| CPT1a | Protein & mRNA | 0.5, 1.0 | Dose-dependent increase |
| OXPHOS Complexes | Protein | 0.5, 1.0 | Dose-dependent upregulation |
Note: "Increased" and "Significantly Increased" are relative to the DMSO control group as reported in the source literature. For precise fold changes, refer to the original publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
3T3-L1 Adipocyte Differentiation and P3C Treatment
This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and subsequent treatment with P3C.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF analyzer to measure the Oxygen Consumption Rate (OCR).
-
Cell Seeding: Seed 3T3-L1 cells in a Seahorse XF cell culture microplate and induce differentiation as described in 4.1.
-
Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Acquisition: The Seahorse XF analyzer measures OCR in real-time.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR data.
Western Blotting for Protein Expression
This protocol is used to determine the expression levels of PGC1α, CPT1a, and OXPHOS complex proteins.
-
Cell Lysis: Lyse the P3C-treated and control 3T3-L1 adipocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against PGC1α, CPT1a, or a cocktail of antibodies for OXPHOS complexes, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).
Other Reported Biological Activities
Beyond its effects on mitochondrial oxidative capacity in adipocytes, this compound has demonstrated other significant biological activities:
-
Anti-Cancer Effects: P3C has been shown to induce apoptosis in non-small cell lung cancer cells.[3] This is associated with the release of cytochrome C from the mitochondria and the activation of caspases 3, 8, and 9.[3]
-
Improved Glucose Metabolism: In insulin-resistant hepatocytes, P3C improves insulin sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway.[4] It also enhances mitochondrial respiration in these cells, suggesting a broader application in metabolic diseases.[4]
-
Autophagy Modulation: P3C has been identified as a modulator of autophagy, increasing the expression of autophagy-related proteins LC3 and Beclin-1, which may contribute to its anti-colorectal cancer activity.
Conclusion and Future Directions
This compound is a promising natural compound with the potential to address the growing challenge of metabolic diseases. Its ability to enhance mitochondrial oxidative capacity through the upregulation of the PGC1α/CPT1a axis provides a clear mechanism for its beneficial effects on lipid metabolism. Further research should focus on in vivo studies to validate these findings in animal models of obesity and insulin resistance. Additionally, exploration of the compound's safety profile and pharmacokinetic properties will be crucial for its translation into a clinically viable therapeutic agent. The multifaceted biological activities of P3C, including its anti-cancer and autophagy-modulating properties, warrant further investigation to fully understand its therapeutic potential.
References
- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
Preliminary Studies on the Biological Properties of Pennogenin 3-O-beta-chacotrioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pennogenin (B1253130) 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Paris polyphylla, is a compound of growing interest within the scientific community. While the crude extracts of P. polyphylla have a history of use in traditional medicine for their anti-inflammatory properties, specific research into the direct anti-inflammatory effects of Pennogenin 3-O-beta-chacotrioside is still in its nascent stages. This technical guide provides a comprehensive overview of the current scientific literature, focusing on the established biological activities of this compound, with a particular emphasis on its potent anti-lipidemic effects. This document also explores the broader anti-inflammatory context of P. polyphylla saponins (B1172615) and outlines detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Introduction: The Anti-inflammatory Potential of Paris polyphylla Saponins
Paris polyphylla, a perennial rhizomatous herb, has been a staple in traditional medicine for its purported therapeutic benefits, including anti-inflammatory and analgesic effects. Scientific investigations into the rhizome extracts of this plant have begun to validate these traditional uses. Studies have shown that these extracts can significantly ameliorate paw edema in animal models and inhibit the production of pro-inflammatory mediators.
Research indicates that the anti-inflammatory actions of P. polyphylla are largely attributed to its rich content of steroidal saponins. These compounds have been found to target key inflammatory pathways. Network pharmacology and experimental studies have revealed that P. polyphylla targets crucial inflammation-related genes such as IL-6, IL-1B, TNF, and CXCL8.[1] The underlying mechanism is believed to involve the modulation of the Toll-like receptor (TLR), MAPK, and NF-κB signaling pathways.[1] Specifically, saponins from P. polyphylla have been shown to inhibit the release of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner.
Quantitative Data on the Anti-inflammatory Effects of Paris polyphylla Extracts
While specific data for this compound is not yet available, studies on diosgenin-enriched extracts of P. polyphylla rhizome (DPPE) provide valuable insights into the potential anti-inflammatory capacity of its constituent saponins.
Table 1: In-vivo Anti-inflammatory Activity of Diosgenin-Enriched P. polyphylla Extract (DPPE) in Dextran-Induced Paw Edema in Rats
| Time (hours) | Paw Edema Suppression (%) |
| 2 | Significant (p < 0.01) |
| 4 | Significant (p < 0.01) |
Data extracted from a study demonstrating the dose-dependent anti-inflammatory activity of DPPE.
Proposed Anti-inflammatory Signaling Pathway of Paris polyphylla Saponins
The following diagram illustrates the putative mechanism by which saponins from P. polyphylla may exert their anti-inflammatory effects.
This compound: Focus on Anti-Lipidemic Properties
While direct evidence for the anti-inflammatory activity of this compound is pending, a significant body of research has elucidated its potent effects on lipid metabolism. These findings suggest its potential as a therapeutic agent for obesity-related metabolic disorders. The primary mechanism of action involves the attenuation of hypertrophied lipid accumulation by enhancing mitochondrial oxidative capacity.[2][3]
Data Presentation: Quantitative Effects on Adipogenesis and Lipogenesis
Studies utilizing the 3T3-L1 preadipocyte cell line have provided quantitative data on the anti-lipidemic effects of this compound (referred to as P3C in the cited study).
Table 2: Effect of P3C on Lipid Accumulation in Differentiated 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Lipid Accumulation (Relative to Control) |
| Control (MDI) | - | 100% |
| P3C | 0.5 | Significantly Decreased |
| P3C | 1.0 | Significantly Decreased |
Lipid accumulation was quantified by Oil Red O staining and isopropanol (B130326) extraction.[4][5]
Table 3: Effect of P3C on the Expression of Adipogenic and Lipogenic Genes in 3T3-L1 Adipocytes
| Gene | Treatment Concentration (µM) | mRNA Expression (Relative to MDI Control) |
| PPARγ | 1.0 | Significantly Decreased |
| C/EBPα | 1.0 | Significantly Decreased |
| FASN | 1.0 | Significantly Decreased |
| ACC | 1.0 | Significantly Decreased |
| SCD1 | 1.0 | Significantly Decreased |
Gene expression was determined by RT-qPCR.[4][5]
Table 4: Effect of P3C on Fatty Acid Oxidation-Related Gene Expression in 3T3-L1 Adipocytes
| Gene | Treatment Concentration (µM) | mRNA Expression (Relative to MDI Control) |
| PGC1α | 1.0 | Significantly Increased |
| CPT1a | 1.0 | Significantly Increased |
Gene expression was determined by RT-qPCR.[2]
Experimental Protocols
The following protocols are detailed to allow for the replication and further investigation of the anti-lipidemic effects of this compound.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Culture: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Induction of Differentiation: To initiate adipogenic differentiation, post-confluent 3T3-L1 cells (day 0) are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% fetal bovine serum (FBS) for 3 days.[3]
-
Maintenance: On day 3, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days until the cells are fully differentiated (approximately 8-10 days).[3]
Cell Viability Assay
Cell viability is assessed using a WST-1 assay. 3T3-L1 preadipocytes are seeded in 96-well plates and treated with various concentrations of this compound. After the desired incubation period, WST-1 reagent is added to each well, and the absorbance is measured at 450 nm using a microplate reader.
Oil Red O Staining for Lipid Accumulation
-
Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
After washing with 60% isopropanol, the cells are stained with Oil Red O solution for 10 minutes to visualize lipid droplets.
-
For quantification, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 550 nm.[7]
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
Total RNA is extracted from the cells using a suitable RNA isolation reagent.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR is performed using a qPCR system with specific primers for target genes (e.g., PPARγ, C/EBPα, FASN, ACC, SCD1, PGC1α, CPT1a) and a housekeeping gene (e.g., β-actin) for normalization.
Western Blot Analysis
-
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, FASN) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway in Lipid Metabolism Regulation
The diagram below illustrates the signaling pathway through which this compound is proposed to regulate lipid metabolism in adipocytes.
Conclusion and Future Directions
This compound, a prominent steroidal saponin from Paris polyphylla, has demonstrated significant bioactivity, particularly in the realm of lipid metabolism. The detailed experimental evidence for its ability to reduce lipid accumulation and modulate the expression of key genes involved in adipogenesis and fatty acid oxidation positions it as a promising candidate for further investigation in the context of metabolic diseases.
While the anti-inflammatory properties of the broader class of P. polyphylla saponins are evident from studies on crude extracts, there is a clear need for future research to specifically elucidate the anti-inflammatory potential of this compound. Future studies should aim to:
-
Investigate the in vitro effects of this compound on the production of pro-inflammatory cytokines and mediators in relevant cell models (e.g., LPS-stimulated macrophages).
-
Determine the IC50 values for the inhibition of key inflammatory enzymes and pathways.
-
Conduct in vivo studies using animal models of inflammation to assess its efficacy and safety profile.
-
Explore the structure-activity relationship of pennogenin glycosides to identify the most potent anti-inflammatory compounds.
By undertaking these investigations, the scientific community can build upon the preliminary findings and traditional knowledge to fully uncover the therapeutic potential of this compound as a novel anti-inflammatory and metabolic-modulating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pennogenin 3-O-beta-chacotrioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Pennogenin (B1253130) 3-O-beta-chacotrioside for research purposes. This document includes detailed experimental protocols for its chemical synthesis, characterization, and a key biological application. The synthesis is based on established methodologies for steroidal saponin (B1150181) preparation, involving the strategic glycosylation of the pennogenin aglycone with a chacotriose donor.
Physicochemical and Biological Properties
Pennogenin 3-O-beta-chacotrioside is a steroidal saponin with significant biological activities. It has been shown to modulate mitochondrial function and exhibit potential therapeutic effects in metabolic disorders. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 55916-52-4 | [1] |
| Molecular Formula | C₄₅H₇₂O₁₇ | [1] |
| Molecular Weight | 885.04 g/mol | [2] |
| Appearance | White to off-white powder | Commercially available data |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Biological Activity | Modulates autophagy and mitochondrial respiration | [2][3] |
| Solubility | Soluble in DMSO, Methanol | [2] |
| Storage | -20°C for short-term, -80°C for long-term | [2] |
Experimental Protocols
I. Proposed Synthetic Workflow for this compound
The synthesis of this compound is a multi-step process that involves the preparation of a protected aglycone and a chacotriose donor, followed by their coupling and final deprotection.
References
Application Notes: CCK-8 Assay for Cell Viability Assessment of Pennogenin 3-O-beta-chacotrioside
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cell Counting Kit-8 (CCK-8) assay is a sensitive, one-bottle colorimetric method for determining the number of viable cells in a sample.[1][2] The assay utilizes the highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan (B1609692) dye.[1][3] The amount of formazan generated is directly proportional to the number of metabolically active cells.[1][4] Pennogenin 3-O-beta-chacotrioside is a steroidal saponin, a natural compound isolated from plants like Paris polyphylla, which has demonstrated potential anti-cancer and metabolic regulatory activities.[5][6][7] Studies have shown it can reduce cell viability in non-small cell lung cancer (NSCLC) cells and modulate pathways related to apoptosis and autophagy.[5][6]
This document provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxic effects of this compound on a given cell line.
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound using the CCK-8 assay is presented below.
References
- 1. dojindo.co.jp [dojindo.co.jp]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of Pennogenin 3-O-β-Chacotrioside, a Steroidal Sapon...: Ingenta Connect [ingentaconnect.com]
- 7. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis and Cell Cycle Arrest Induced by Pennogenin 3-O-beta-chacotrioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of Pennogenin 3-O-beta-chacotrioside on apoptosis and cell cycle arrest in cancer cell lines. The methodologies described herein are standard and widely used techniques that can be adapted for specific cell types and experimental conditions.
Overview of this compound's Biological Activity
This compound, a steroidal saponin, has demonstrated potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines. Studies suggest that its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, and the regulation of apoptosis-related proteins such as caspases and Bcl-2 family members.
Measuring Apoptosis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1][2]
Data Presentation: Apoptosis Analysis
The results can be summarized in the following table:
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| Pennogenin | 5 | |||
| Pennogenin | 10 | |||
| Pennogenin | 20 |
This table should be populated with the quantitative data obtained from the flow cytometry analysis.
Experimental Workflow: Apoptosis Detection
Measuring Cell Cycle Arrest by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
The results can be summarized in the following table:
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| Pennogenin | 5 | |||
| Pennogenin | 10 | |||
| Pennogenin | 20 |
This table should be populated with the quantitative data obtained from the flow cytometry analysis.
Experimental Workflow: Cell Cycle Analysis
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Experimental Protocol: Western Blotting
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, PARP, Cleaved PARP, Bcl-2, Bax, Cytochrome c, p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation: Protein Expression Levels
The results can be summarized in the following table:
| Target Protein | Treatment Group | Concentration (µM) | Relative Protein Expression (Normalized to Control) |
| Cleaved Caspase-3 | Vehicle Control | 0 | |
| Pennogenin | 5 | ||
| Pennogenin | 10 | ||
| Pennogenin | 20 | ||
| p-Akt | Vehicle Control | 0 | |
| Pennogenin | 5 | ||
| Pennogenin | 10 | ||
| Pennogenin | 20 | ||
| Cyclin D1 | Vehicle Control | 0 | |
| Pennogenin | 5 | ||
| Pennogenin | 10 | ||
| Pennogenin | 20 |
This table should be populated with the quantitative data obtained from the densitometry analysis of the western blots.
Signaling Pathway Analysis
Based on existing literature, this compound may induce apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Proposed Signaling Pathway of this compound
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes: Investigating the Anti-Migratory Effects of Pennogenin 3-O-beta-chacotrioside using Transwell Assays
Introduction
Pennogenin 3-O-beta-chacotrioside belongs to the family of steroidal saponins (B1172615), a class of naturally occurring compounds found in various plants.[1][2] These compounds and their derivatives have garnered significant interest in oncology research for their potential anti-cancer properties, including the ability to inhibit key processes in metastasis.[1] One of the critical early steps of metastasis is cell migration, the directed movement of cancer cells from a primary tumor to invade surrounding tissues and distant organs.[3][4]
The Transwell assay, also known as the Boyden chamber assay, is a widely used and effective in vitro method to quantify the migratory and invasive potential of cells in response to chemoattractants or inhibitory compounds.[3][5][6] This method utilizes a permeable support, or insert, with a porous membrane that separates an upper and a lower chamber.[4][7] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate movement across the membrane.[5] By treating the cells with a compound of interest, such as this compound, researchers can quantify its inhibitory effect on cell migration.
For studying cell invasion, the assay can be modified by coating the membrane with a layer of extracellular matrix (ECM) components, such as Matrigel™.[4][5] This requires cells to actively degrade the matrix before migrating, mimicking the invasion of the basement membrane in vivo.
Mechanism of Action: Potential Signaling Pathways
While the specific pathways affected by this compound require empirical investigation, studies on other steroidal saponins suggest they can modulate signaling networks crucial for cell migration.[1] These often involve the inhibition of pathways that promote epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties.[8] Key signaling pathways that could be inhibited by this compound include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and motility. Some steroidal saponins have been shown to suppress cell migration and invasion by attenuating the phosphorylation of Akt.[9]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway regulates genes involved in inflammation, cell survival, and metastasis. Its inhibition can lead to a decrease in the migratory potential of cancer cells.[10]
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) signaling is a potent inducer of EMT. Inhibition of this pathway can reverse the mesenchymal phenotype and reduce cell migration and invasion.[11]
Data Presentation
The quantitative results from the Transwell migration assay can be summarized to show the dose-dependent effect of this compound. Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | Concentration (µM) | Migrated Cells (Mean ± SD) | % Inhibition |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 280 ± 25 | 0% |
| Pennogenin | 1 | 210 ± 20 | 25% |
| Pennogenin | 10 | 135 ± 15 | 52% |
| Pennogenin | 50 | 65 ± 10 | 77% |
| Pennogenin | 100 | 30 ± 8 | 89% |
Note: The data presented above is hypothetical and serves as an example for presenting experimental findings.
Experimental Protocols
The following are detailed protocols for performing Transwell migration and invasion assays to evaluate the effect of this compound.
Protocol 1: Transwell Cell Migration Assay
This protocol assesses the ability of cells to migrate through a porous membrane in response to a chemoattractant.
Materials:
-
24-well Transwell® inserts (typically 8.0 µm pore size)[12]
-
24-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum - FBS)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Chemoattractant (e.g., complete medium with 10% or 20% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde or 100% methanol
-
Staining Solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cells until they reach 70-80% confluency.[5]
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate for 18-24 hours. This minimizes basal migration and enhances the response to the chemoattractant.
-
On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[13] Perform a cell count to ensure accuracy.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant medium (e.g., medium with 10% FBS) to the lower chambers of the 24-well plate.[5]
-
Prepare the cell suspension with the test compound. In serum-free medium, add different concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate the cells with the compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
Carefully add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.[12]
-
Place the inserts into the lower wells containing the chemoattractant. Ensure there are no air bubbles under the membrane.[13]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type (typically 4-24 hours).[13] The optimal time should be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[5]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-15 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in 5-10 random fields of view per insert at 100x or 200x magnification.
-
Calculate the average number of migrated cells per field for each experimental group.
-
Alternatively, the crystal violet stain can be eluted by incubating the membrane in 10% acetic acid, and the absorbance of the eluate can be measured with a microplate reader at ~595 nm.
-
Protocol 2: Transwell Cell Invasion Assay
This protocol is a modification of the migration assay to assess the invasive capacity of cells through an ECM barrier.
Additional Materials:
-
Basement membrane matrix (e.g., Matrigel™ or ECM Gel)
Procedure:
-
Coating the Inserts:
-
Thaw the basement membrane matrix on ice. Dilute it with cold, serum-free medium according to the manufacturer's instructions.
-
Using pre-chilled pipette tips, add a thin layer (e.g., 50-100 µL) of the diluted matrix solution to the upper surface of the Transwell inserts.[4]
-
Incubate the coated inserts at 37°C for at least 1-2 hours to allow the gel to solidify.
-
-
Cell Seeding and Assay:
-
Follow steps 1-5 from the Transwell Cell Migration Assay protocol.
-
Note that the incubation time for the invasion assay is typically longer than for the migration assay (e.g., 24-48 hours) to allow cells sufficient time to degrade the matrix and invade.[14]
-
Visualizations
Experimental Workflow
Caption: Workflow for Transwell cell migration and invasion assays.
Potential Signaling Pathway Inhibition
Caption: Potential inhibitory mechanisms on pro-migratory signaling.
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Grape seed proanthocyanidins inhibit migration potential of pancreatic cancer cells by promoting mesenchymal-to-epithelial transition and targeting NF-κB [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Transwell assay [bio-protocol.org]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pennogenin (B1253130) 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from plants of the Paris genus, has demonstrated potential as an anti-cancer agent. Emerging research indicates that its mechanism of action involves the induction of apoptosis in cancer cells. One study highlighted that pennogenin treatment in HCT-116 colon cancer cells leads to the suppression of cell growth and promotes cell death by increasing the expression of apoptotic proteins while inhibiting the PI3K/AKT/mTOR survival pathway.[1] Specifically, treatment with pennogenin resulted in an increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-9, and cleaved caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2.[1]
Western blotting is a fundamental technique to elucidate the molecular mechanisms underlying these apoptotic effects.[2] By quantifying the changes in key apoptosis-related proteins following treatment with Pennogenin 3-O-beta-chacotrioside, researchers can map the signaling cascades activated by the compound. This application note provides a detailed protocol for performing Western blot analysis to study the effects of this compound on critical apoptotic proteins.
Key Signaling Pathways
This compound appears to induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.[1] Furthermore, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation that, when inhibited, can lead to apoptosis.[1][3]
The proposed mechanism involves:
-
Inhibition of the PI3K/AKT/mTOR Pathway: this compound treatment leads to a downregulation of this pro-survival pathway.
-
Modulation of Bcl-2 Family Proteins: This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.
-
Apoptosome Formation and Caspase Activation: Cytochrome c release triggers the activation of caspase-9, the initiator caspase in the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of HCT-116 cells treated with this compound. The IC50 for pennogenin in HCT-116 cells has been reported to be 7.5 µM after 24 hours of treatment.[1]
Table 1: Expression of Key Apoptosis-Related Proteins
| Target Protein | Treatment Group | Fold Change (Relative to Control) | Molecular Weight (kDa) |
| Bcl-2 | Control (Vehicle) | 1.0 | ~26 |
| Pennogenin (7.5 µM) | ↓ ~0.4 | ||
| Bax | Control (Vehicle) | 1.0 | ~21 |
| Pennogenin (7.5 µM) | ↑ ~2.5 | ||
| Cleaved Caspase-9 | Control (Vehicle) | 1.0 | ~35/37 |
| Pennogenin (7.5 µM) | ↑ ~3.0 | ||
| Cleaved Caspase-3 | Control (Vehicle) | 1.0 | ~17/19 |
| Pennogenin (7.5 µM) | ↑ ~4.0 | ||
| p-Akt (Ser473) | Control (Vehicle) | 1.0 | ~60 |
| Pennogenin (7.5 µM) | ↓ ~0.3 | ||
| Total Akt | Control (Vehicle) | 1.0 | ~60 |
| Pennogenin (7.5 µM) | ~1.0 | ||
| mTOR | Control (Vehicle) | 1.0 | ~289 |
| Pennogenin (7.5 µM) | ~1.0 | ||
| β-Actin (Loading Control) | Control (Vehicle) | 1.0 | ~42 |
| Pennogenin (7.5 µM) | 1.0 |
Table 2: Suggested Primary Antibodies for Western Blotting
| Target Protein | Host | Recommended Dilution | Example Supplier & Cat. No. |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology, #2870 |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology, #2772 |
| Cleaved Caspase-9 | Rabbit | 1:1000 | Thermo Fisher Scientific, PA5-105271 |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology, #9664 |
| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology, #4060 |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology, #9272 |
| mTOR | Rabbit | 1:1000 | Cell Signaling Technology, #2983 |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich, #A5441 |
Note: Optimal antibody dilutions should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 55916-52-4)
-
HCT-116 human colon carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Scientific™, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Scientific™, #78440)
-
BCA Protein Assay Kit (e.g., Thermo Scientific™, #23225)
-
Laemmli Sample Buffer (4X) (e.g., Bio-Rad, #1610747)
-
Precast Polyacrylamide Gels (e.g., Bio-Rad, Mini-PROTEAN® TGX™ Gels)
-
Tris/Glycine/SDS Buffer (10X)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween® 20 (TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Culture HCT-116 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10 µM) for a predetermined time course (e.g., 0, 6, 12, 24 hours). Include a vehicle-treated control (DMSO).
Protein Extraction
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube and store at -80°C.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer to a final concentration of 1X and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (see Table 2) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each target protein band to the corresponding loading control band (e.g., β-Actin) to correct for loading differences.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: Pennogenin-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Safety Precautions
This compound is a bioactive compound and should be handled with care. For research use only. Not for personal medical use.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols: Assessing Lipid Accumulation with Pennogenin 3-O-beta-chacotrioside using Oil Red O and Nile Red Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal glycoside, has demonstrated potential in attenuating hypertrophied lipid accumulation in adipocytes. This characteristic makes it a compound of interest for research into obesity and related metabolic disorders. Accurate assessment of intracellular lipid content is crucial for evaluating the efficacy of such compounds. Oil Red O and Nile red staining are two widely used methods for the visualization and quantification of intracellular lipid droplets. These application notes provide detailed protocols for both staining techniques in the context of treating 3T3-L1 adipocytes with P3C, along with data presentation guidelines and diagrams of the associated molecular pathways and experimental workflows.
Recent studies have shown that P3C treatment can lead to a reduction in lipid droplet accumulation in hypertrophied 3T3-L1 adipocytes.[1][2] This effect is attributed to P3C's ability to downregulate adipogenic and lipogenic factors, such as PPARγ and C/EBPα, while upregulating genes associated with fatty acid oxidation, like PGC1α and CPT1a.[1][2] Furthermore, P3C has been observed to enhance mitochondrial respiration and ATP generation, suggesting a mechanism that involves improving mitochondrial oxidative capacity to reduce lipid stores.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound (P3C) on lipid accumulation in differentiated 3T3-L1 adipocytes.
Table 1: Quantification of Lipid Content by Oil Red O Staining Elution
| Treatment Group | P3C Concentration (µM) | Absorbance at 550 nm (Normalized to Control) |
| Undifferentiated | 0 | Low (baseline) |
| Differentiated (DMSO) | 0 | 1.00 |
| Differentiated + P3C | 0.5 | Reduced |
| Differentiated + P3C | 1.0 | Significantly Reduced |
Note: The absorbance of the eluted Oil Red O dye is directly proportional to the amount of intracellular lipids.[3] The provided data is a representative summary based on findings that P3C dose-dependently decreases lipid accumulation.[1]
Table 2: Quantification of Lipid Droplets by Nile Red Staining
| Treatment Group | P3C Concentration (µM) | Fluorescence Intensity (Ex/Em = 555/630 nm) (Normalized to Control) |
| Undifferentiated | 0 | Low (baseline) |
| Differentiated (DMSO) | 0 | 1.00 |
| Differentiated + P3C | 0.5 | Reduced |
| Differentiated + P3C | 1.0 | Significantly Reduced |
Note: Nile red is a fluorescent dye that is highly specific for neutral lipids within intracellular droplets. The fluorescence intensity correlates with the volume of stored lipids. The data presented is a qualitative representation of the dose-dependent reduction in lipid droplets observed with P3C treatment.[1]
Table 3: Effect of P3C on Total Triglyceride Content
| Treatment Group | P3C Concentration (µM) | Total Triglyceride Content (Normalized to Control) |
| Undifferentiated | 0 | Low (baseline) |
| Differentiated (DMSO) | 0 | 1.00 |
| Differentiated + P3C | 0.5 | Reduced |
| Differentiated + P3C | 1.0 | Significantly Reduced |
Note: Triglyceride assays provide a direct biochemical measurement of stored neutral fats. P3C has been shown to dose-dependently decrease elevated triglyceride levels in differentiated 3T3-L1 cells.[1]
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Accumulation in 3T3-L1 Adipocytes
This protocol details the steps for staining intracellular lipid droplets in 3T3-L1 adipocytes with Oil Red O.
Materials:
-
3T3-L1 preadipocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Differentiation medium (e.g., DMEM with IBMX, dexamethasone, and insulin)
-
This compound (P3C)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin in PBS
-
Oil Red O stock solution (0.35 g in 100 ml isopropanol)
-
Oil Red O working solution (6 parts stock solution, 4 parts distilled water, filtered)
-
100% Isopropanol (for quantification)
-
Hematoxylin (B73222) (optional, for counterstaining)
-
Microplate reader (for quantification)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate).
-
Induce differentiation into adipocytes using a standard differentiation cocktail.[4]
-
Treat the differentiating adipocytes with desired concentrations of P3C (e.g., 0.5 µM and 1.0 µM) or vehicle control (DMSO) for the specified duration (e.g., 8 days).[1]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.[4]
-
-
Staining:
-
Washing and Visualization:
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[5]
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes, followed by washing with distilled water.[6]
-
Add PBS to the wells to prevent drying and visualize the stained lipid droplets (which appear as red droplets) under a light microscope.
-
-
Quantification:
-
After imaging, carefully aspirate all the water from the wells.
-
Add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets. Incubate for 10 minutes with gentle shaking.[4]
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at a wavelength of 500-550 nm using a microplate reader.[1][3] Use 100% isopropanol as a blank.
-
Protocol 2: Nile Red Staining for Lipid Droplets in Live 3T3-L1 Adipocytes
This protocol describes the use of Nile red for the fluorescent staining of intracellular lipid droplets in live 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes treated with P3C (as in Protocol 1)
-
Nile red stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of Nile red by diluting the stock solution in HBSS or cell culture medium to a final concentration of 200-1000 nM. Protect the solution from light.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the Nile red working solution to the cells.
-
Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Visualization:
-
Remove the Nile red solution and wash the cells with HBSS.
-
Add fresh HBSS or culture medium to the wells.
-
Visualize the stained lipid droplets (which appear as yellow-gold or red fluorescent droplets) using a fluorescence microscope. Use appropriate filter sets (e.g., excitation at 450-500 nm and emission >528 nm for yellow-gold fluorescence, which is more specific for neutral lipids).[7]
-
-
Quantification:
-
For quantitative analysis, use a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~555 nm and an emission wavelength of ~630 nm.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing lipid accumulation.
Caption: P3C's proposed mechanism of action on lipid metabolism.
References
- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity [mdpi.com]
- 4. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 5. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Dysfunction and Metabolic Reprogramming in Obesity and Asthma [mdpi.com]
Application Notes and Protocols for Seahorse XF Analyzer: Evaluating the Effect of Pennogenin 3-O-beta-chacotrioside on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1] This is achieved by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2][3] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal a comprehensive profile of mitochondrial function.[4] This application note provides a detailed protocol for utilizing the Seahorse XF analyzer to investigate the effects of Pennogenin 3-O-beta-chacotrioside, a steroidal saponin, on mitochondrial respiration.
Recent studies have demonstrated that this compound (P3C) can enhance mitochondrial oxidative capacity.[5][6] In hypertrophied 3T3-L1 adipocytes, P3C treatment was found to increase mitochondrial respiration and ATP generation, as determined using a Seahorse XF analyzer.[5][6] Furthermore, P3C has been shown to improve glucose metabolism in insulin-resistant hepatocytes by enhancing mitochondrial oxidative respiration.[7] These findings suggest that P3C may be a promising therapeutic candidate for metabolic diseases by targeting mitochondrial function.
This document will guide researchers through the experimental setup, execution, and data interpretation of a Seahorse XF mitochondrial stress test to evaluate the bioenergetic effects of this compound.
Data Presentation
The quantitative data obtained from a Seahorse XF Mito Stress Test can be summarized in the following tables for clear comparison between treatment groups (e.g., Vehicle Control vs. This compound).
Table 1: Key Parameters of Mitochondrial Respiration
| Parameter | Description | Vehicle Control (pmol/min) | This compound (pmol/min) |
| Basal Respiration | The baseline oxygen consumption rate, representing the cell's resting metabolic rate.[4] | (Insert Value) | (Insert Value) |
| ATP Production | The portion of basal respiration dedicated to ATP synthesis.[4] | (Insert Value) | (Insert Value) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, which can be indicative of mitochondrial uncoupling or damage.[4] | (Insert Value) | (Insert Value) |
| Maximal Respiration | The maximum oxygen consumption rate the cell can achieve, induced by an uncoupling agent like FCCP.[4] | (Insert Value) | (Insert Value) |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to an energetic demand.[4] | (Insert Value) | (Insert Value) |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the inhibition of the electron transport chain, attributed to cytosolic enzymes.[4] | (Insert Value) | (Insert Value) |
Table 2: Extracellular Acidification Rate (ECAR)
| Parameter | Description | Vehicle Control (mpH/min) | This compound (mpH/min) |
| Basal ECAR | The baseline rate of glycolysis. | (Insert Value) | (Insert Value) |
| Glycolytic Capacity | The maximum ECAR reached after inhibiting mitochondrial ATP production with oligomycin. | (Insert Value) | (Insert Value) |
Experimental Protocols
This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test to assess the impact of this compound on cellular respiration.
Materials
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Sensor Cartridge (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine (Agilent Technologies)[8]
-
This compound (CAS: 55916-52-4)[9]
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[10]
-
Cells of interest (e.g., 3T3-L1 adipocytes, AML12 hepatocytes)
-
Standard cell culture reagents and equipment
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Detailed Protocol
Day 1: Cell Seeding
-
Seed the cells of interest into a Seahorse XF cell culture microplate at a pre-determined optimal density. The cell density should be optimized to yield an oxygen consumption rate within the linear range of the instrument.
-
Ensure even cell distribution across the well to obtain consistent results.
-
Culture the cells overnight in a standard CO2 incubator at 37°C.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Day 3: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: The day before the assay, place the Seahorse XF sensor cartridge upside down and pipette 200 µL of Seahorse XF Calibrant into each well of the utility plate. Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF DMEM medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[8] Adjust the pH to 7.4.
-
Prepare Inhibitor Solutions: Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Seahorse XF Cell Mito Stress Test Kit in the prepared assay medium at the desired final concentrations. These concentrations should be optimized for the specific cell type being used.
-
Load the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Cell Plate Preparation:
-
Remove the cell culture medium containing this compound or vehicle.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.[8]
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF analyzer and load your assay template.
-
Place the hydrated and loaded sensor cartridge into the Seahorse XF analyzer for calibration.
-
After calibration, the instrument will prompt you to replace the calibration plate with your cell plate.
-
The assay will commence, measuring basal OCR and ECAR, followed by the sequential injection of the inhibitors and subsequent measurements.
-
Signaling Pathway and Measurement Principle
The Seahorse XF Mito Stress Test interrogates key aspects of the mitochondrial electron transport chain (ETC) and oxidative phosphorylation. The sequential injection of inhibitors allows for the calculation of the key parameters of mitochondrial respiration.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. agilent.com [agilent.com]
- 5. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. In Vitro Technologies :: Products [lifescience.invitro.co.nz]
Application Notes and Protocols: Gene Expression Analysis of Lipogenic Factors Following Pennogenin 3-O-beta-chacotrioside Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal glycoside, has demonstrated potential as a natural lipid-lowering agent. Research indicates that P3C attenuates hypertrophied lipid accumulation in adipocytes by modulating the expression of key genes involved in adipogenesis and lipogenesis.[1][2][3] Notably, P3C treatment has been shown to significantly decrease the expression of master transcriptional regulators such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), at both the mRNA and protein levels.[1][4] This downregulation leads to a subsequent reduction in the expression of downstream lipogenic enzymes and related factors. These application notes provide detailed protocols for investigating the effects of P3C on the gene expression of lipogenic factors in the 3T3-L1 adipocyte model system.
Data Presentation: Quantitative Gene and Protein Expression Analysis
The following tables summarize the dose-dependent effects of this compound (P3C) on the expression of key adipogenic and lipogenic factors in differentiated 3T3-L1 adipocytes.
Table 1: Effect of P3C on mRNA Expression of Lipogenic Genes
| Gene Target | P3C Concentration (µM) | Fold Change vs. Differentiated Control |
| Master Regulators | ||
| PPARγ | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| C/EBPα | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| Downstream Genes | ||
| Acca (Acetyl-CoA Carboxylase alpha) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| Fabp4 (Fatty Acid Binding Protein 4) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| Scd1 (Stearoyl-CoA Desaturase 1) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| Dgat1 (Diacylglycerol O-Acyltransferase 1) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| (Data compiled from findings indicating a significant and dose-dependent decrease in mRNA levels.[3] Precise fold-change values should be determined empirically.) |
Table 2: Effect of P3C on Protein Expression of Lipogenic Factors
| Protein Target | P3C Concentration (µM) | Relative Protein Level vs. Differentiated Control |
| Master Regulators | ||
| PPARγ | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| C/EBPα | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| Lipogenic Enzymes | ||
| FASN (Fatty Acid Synthase) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| ACLY (ATP Citrate Lyase) | 0.5 | ↓ |
| 1.0 | ↓↓ | |
| (Data summarized from immunoblotting analyses showing a significant and dose-dependent decrease in protein expression.[3]) |
Mandatory Visualizations
References
Application Notes and Protocols: The Use of Pennogenin 3-O-beta-chacotrioside in 3T3-L1 Hypertrophied Adipocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of Pennogenin 3-O-beta-chacotrioside (P3C) in hypertrophied 3T3-L1 adipocytes. The protocols detailed below are based on established methodologies for investigating adipocyte hypertrophy and the therapeutic potential of natural compounds.
Introduction
Adipocyte hypertrophy, the enlargement of fat cells due to excessive lipid accumulation, is a key factor in the development of obesity and associated metabolic disorders.[1][2] this compound (P3C), a steroid glycoside, has emerged as a promising natural compound for mitigating hypertrophied lipid accumulation.[1][2] Studies on 3T3-L1 cells, a well-established preadipocyte cell line, have demonstrated that P3C can reduce lipid storage and enhance cellular metabolism.[1][2] This document outlines the key findings and experimental procedures for studying the effects of P3C on hypertrophied 3T3-L1 adipocytes.
Key Effects of this compound (P3C)
P3C has been shown to exert several beneficial effects on hypertrophied 3T3-L1 adipocytes:
-
Reduces Lipid Accumulation: P3C treatment leads to a significant decrease in the accumulation of lipid droplets in differentiated 3T3-L1 adipocytes.[1][2]
-
Downregulates Adipogenesis and Lipogenesis: The compound suppresses the expression of key transcription factors (PPARγ and C/EBPα) and enzymes (FASN, ACLY) involved in the creation and storage of fat at both the mRNA and protein levels.[2]
-
Upregulates Fatty Acid Oxidation: P3C enhances the expression of genes involved in the breakdown of fatty acids, such as PGC1α and CPT1a.[1][2]
-
Improves Mitochondrial Function: Treatment with P3C increases mitochondrial respiration and ATP production, indicating an enhancement of mitochondrial oxidative capacity.[1][2]
Data Summary
The following tables summarize the quantitative effects of P3C on gene and protein expression in hypertrophied 3T3-L1 adipocytes.
Table 1: Effect of P3C on Adipogenic and Lipogenic Protein Expression
| Protein | Treatment (P3C Concentration) | Fold Change vs. Control |
| PPARγ | 0.5 µM | Decreased |
| 1.0 µM | Significantly Decreased | |
| C/EBPα | 0.5 µM | Decreased |
| 1.0 µM | Significantly Decreased | |
| FASN | 0.5 µM | Decreased |
| 1.0 µM | Significantly Decreased | |
| ACLY | 0.5 µM | Decreased |
| 1.0 µM | Significantly Decreased | |
| Data is qualitative based on immunoblotting analysis from the study.[2] |
Table 2: Effect of P3C on Fatty Acid Oxidation-Related Gene and Protein Expression
| Gene/Protein | Treatment (P3C Concentration) | Fold Change vs. Control |
| PGC1α (Protein) | 0.5 µM | Increased |
| 1.0 µM | Significantly Increased | |
| CPT1a (Protein) | 0.5 µM | Increased |
| 1.0 µM | Significantly Increased | |
| Pgc1α (mRNA) | 0.5 µM | Dose-dependent Increase |
| 1.0 µM | Significant Dose-dependent Increase | |
| Cpt1a (mRNA) | 0.5 µM | Dose-dependent Increase |
| 1.0 µM | Significant Dose-dependent Increase | |
| Data is based on immunoblotting and qPCR analysis from the study.[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of P3C and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of P3C in hypertrophied adipocytes.
Caption: General experimental workflow for studying P3C effects.
Experimental Protocols
3T3-L1 Cell Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Rosiglitazone (B1679542) (optional, but enhances differentiation)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate at an appropriate density and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Confluency: Grow cells until they reach 70-80% confluency. It is crucial not to let the cells become over-confluent before inducing differentiation.
-
Initiation of Differentiation (Day 0): Two days post-confluency, replace the growth medium with differentiation medium (MDI induction medium). This medium consists of DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[3] Some protocols also include rosiglitazone (e.g., 2 µM) to enhance adipogenesis.[4]
-
Insulin Medium (Day 2-3): After 2-3 days, replace the MDI induction medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).[3]
-
Maintenance (Day 4 onwards): After another 2 days, switch to a maintenance medium (DMEM with 10% FBS) and replace it every 2-3 days.[3] Full differentiation, characterized by the accumulation of lipid droplets, is typically achieved by day 8.[3]
Induction of Hypertrophy and P3C Treatment
This protocol details how to induce a hypertrophic state in differentiated 3T3-L1 adipocytes and subsequently treat them with P3C.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
High-glucose DMEM with 10% FBS
-
Insulin solution
-
This compound (P3C) dissolved in DMSO
-
Control vehicle (DMSO)
Procedure:
-
Hypertrophy Induction: While the standard differentiation protocol itself leads to lipid accumulation, a more pronounced hypertrophic state can be induced by continuous high insulin stimulation.[5] In the context of the P3C study, the differentiation was carried out in the presence of P3C for 8 days, which suggests a co-treatment approach during the differentiation process to model the prevention of hypertrophy.[2]
-
P3C Treatment: During the 8-day differentiation period, treat the cells with P3C at final concentrations of 0.5 µM or 1.0 µM.[2] A control group should be treated with the same volume of DMSO. The medium containing P3C or DMSO should be replaced every 2-3 days along with the standard medium changes of the differentiation protocol.
Assessment of Lipid Accumulation (Oil Red O Staining)
This protocol provides a method for visualizing and quantifying intracellular lipid droplets.
Materials:
-
Oil Red O stock solution (e.g., 0.5 g in 100 ml isopropanol)
-
Formalin (10%)
-
Distilled water
-
Isopropanol (100%) for extraction
Procedure:
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the fixed cells with distilled water and then with 60% isopropanol.
-
Staining: Add Oil Red O working solution (e.g., 6 parts stock to 4 parts water, freshly prepared and filtered) and incubate at room temperature for 1 hour.[4]
-
Washing: Wash the cells four times with distilled water to remove excess stain.[4]
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification: To quantify the lipid accumulation, extract the Oil Red O stain by adding 100% isopropanol to each well and measure the absorbance at 490 nm.[4]
Gene Expression Analysis (qPCR)
This protocol outlines the steps for analyzing the mRNA expression of target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparγ, C/ebpα, Fasn, Acly, Pgc1α, Cpt1a) and a housekeeping gene (e.g., β-actin)
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol describes the detection and quantification of specific proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-FASN, anti-ACLY, anti-PGC1α, anti-CPT1a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Analysis of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol provides an overview of how to measure mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Substrates (e.g., pyruvate, glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed the differentiated and treated 3T3-L1 adipocytes in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with appropriate substrates and incubate in a non-CO₂ incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge. These compounds are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition and Analysis: Place the cell plate in the Seahorse XF Analyzer and run the assay. Analyze the oxygen consumption rate (OCR) data to determine the various parameters of mitochondrial respiration.[1][2]
References
- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Isolating Pennogenin 3-O-beta-chacotrioside from Rhizoma paridis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the techniques and detailed protocols for the successful isolation of Pennogenin 3-O-beta-chacotrioside, a bioactive steroidal saponin (B1150181), from the rhizomes of Rhizoma paridis (also known as Paris polyphylla). The methodologies outlined below are synthesized from established phytochemical research and are intended to guide researchers in the efficient extraction, purification, and characterization of this target compound.
Introduction
Rhizoma paridis is a traditional medicinal herb known to contain a rich diversity of steroidal saponins (B1172615), which are major contributors to its pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Among these, this compound has garnered significant interest for its potential therapeutic applications.[3] The isolation of this specific saponin in high purity is crucial for further pharmacological studies and drug development. This document outlines a multi-step isolation strategy, including solvent extraction, liquid-liquid partitioning, macroporous resin chromatography, and semi-preparative high-performance liquid chromatography (HPLC).
Data Presentation: Chromatographic Techniques for Saponin Purification
The following table summarizes various chromatographic conditions reported in the literature for the separation and purification of steroidal saponins from Rhizoma paridis and related plant materials. This data can be used to guide the optimization of the isolation protocol for this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
| Macroporous Resin Chromatography | D101 Resin | Gradient of Ethanol (B145695) in Water (e.g., 20%, 40%, 70%) | Initial enrichment of total saponins | [4][5] |
| Macroporous Resin Chromatography | NKA-9 Resin | Gradient of Ethanol in Water | Separation and purification of specific saponins | [5] |
| Column Chromatography | Silica Gel | Gradient of Methanol (B129727) in Chloroform or Ethyl Acetate | Fractionation of crude saponin extract | [6] |
| Semi-preparative HPLC | C18 Column | Isocratic or gradient elution with Acetonitrile (B52724)/Water or Methanol/Water | Final purification of individual saponins | [6][7] |
| Thin Layer Chromatography (TLC) | Silica Gel G | Chloroform-Ethyl Acetate-Methanol-Water | Monitoring fractions and preliminary identification |
Experimental Workflow and Protocols
The overall workflow for the isolation of this compound is depicted in the following diagram:
Caption: General workflow for the isolation and characterization of this compound.
Protocol 1: Extraction and Preliminary Purification
This protocol describes the initial extraction of crude saponins from the dried rhizomes of Rhizoma paridis.
1.1. Materials and Reagents:
-
Dried and powdered Rhizoma paridis
-
70-80% Ethanol
-
Petroleum Ether
-
n-Butanol (water-saturated)
-
Distilled Water
-
Rotary Evaporator
-
Reflux apparatus
1.2. Procedure:
-
Extraction:
-
Weigh 1 kg of powdered Rhizoma paridis and place it in a suitable flask.
-
Add 10 L of 70% ethanol and perform reflux extraction for 2 hours.
-
Filter the extract and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a syrupy residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in 3 L of distilled water.
-
Extract the aqueous suspension three times with an equal volume of petroleum ether to remove lipids and pigments. Discard the petroleum ether layer.
-
Subsequently, extract the aqueous layer three times with an equal volume of water-saturated n-butanol.
-
Combine the n-butanol layers and concentrate under reduced pressure to yield the crude saponin extract.
-
Protocol 2: Macroporous Resin Chromatography
This protocol is for the enrichment of total saponins from the crude extract. D101 is a commonly used non-polar resin for this purpose.
2.1. Materials and Reagents:
-
Crude saponin extract
-
D101 macroporous resin
-
Ethanol (various concentrations in water: 20%, 40%, 70%)
-
Glass column
2.2. Procedure:
-
Resin Preparation:
-
Soak the D101 resin in ethanol for 24 hours, then wash thoroughly with distilled water until no ethanol is detected.
-
Pack the pre-treated resin into a glass column.
-
-
Adsorption:
-
Dissolve the crude saponin extract in a minimal amount of water to create the sample solution.
-
Load the sample solution onto the prepared column at a controlled flow rate.
-
-
Elution:
-
Wash the column with 2-3 bed volumes of distilled water to remove sugars and other highly polar impurities.
-
Elute the column sequentially with increasing concentrations of ethanol in water (e.g., 20%, 40%, and 70%).
-
Collect the fractions from each elution step separately. The saponin-rich fraction, which typically elutes with higher ethanol concentrations, can be identified by TLC analysis.
-
Concentrate the saponin-rich fraction to dryness.
-
Protocol 3: Semi-preparative HPLC Purification
This protocol describes the final purification step to isolate this compound.
3.1. Materials and Reagents:
-
Saponin-enriched fraction from Protocol 2
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Semi-preparative HPLC system with a C18 column
3.2. Procedure:
-
Sample Preparation:
-
Dissolve the saponin-enriched fraction in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water. The exact gradient should be optimized based on analytical HPLC runs. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: 2-4 mL/min
-
Detection: UV detector at a low wavelength (e.g., 203 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection:
-
Inject the sample and monitor the chromatogram.
-
Collect the peak corresponding to this compound based on its retention time (previously determined by analytical HPLC-MS if possible).
-
Repeat the injections to collect a sufficient amount of the pure compound.
-
-
Post-Purification:
-
Combine the collected fractions containing the target compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a white powder.
-
Structural Elucidation and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
Caption: Logical relationship for the characterization of the isolated compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the saponin, including the stereochemistry.
-
Analytical HPLC: To assess the purity of the final product, which should ideally be >95% for pharmacological studies.
By following these detailed protocols and utilizing the provided data, researchers can effectively isolate and purify this compound from Rhizoma paridis for further scientific investigation.
References
- 1. Exploring the toxicity mechanisms and detoxification methods of Rhizoma Paridis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Macroporous Resins for the Separation and Detection of Tomato Saponins | Atlantis Press [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and identification of cytotoxic compounds from the rhizomes of Paris quadrifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Isolation and identification of steroidal saponins from Dioscorea panthaica Prain et Burkill] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pennogenin 3-O-beta-chacotrioside for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pennogenin 3-O-beta-chacotrioside in in vitro settings.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation in Culture Medium | - High final concentration of the compound.- Low percentage of DMSO in the final culture medium.- Interaction with components in the serum or medium. | - Prepare a high-concentration stock solution in 100% DMSO and dilute it serially in culture medium to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).- Gently warm the medium to 37°C before adding the compound.- If precipitation persists, consider using a serum-free medium for the duration of the treatment. |
| Inconsistent or Non-reproducible Results | - Variability in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Degradation of the compound due to improper storage. | - Ensure a uniform single-cell suspension before seeding.- Standardize all incubation times for treatment and assays.- Use calibrated pipettes and proper pipetting techniques.- Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High Background in Cytotoxicity Assays (e.g., MTT) | - Contamination of cell cultures (e.g., mycoplasma).- Interference of the compound with the assay reagents.- Phenol (B47542) red in the culture medium can sometimes interfere with colorimetric assays. | - Regularly test cell lines for mycoplasma contamination.- Include a "compound-only" control (compound in medium without cells) to check for direct reduction of the assay reagent.- Use phenol red-free medium for the assay. |
| Unexpectedly High Cytotoxicity at Low Concentrations | - Cell line is highly sensitive to the compound.- Error in calculating the stock solution concentration.- Synergistic effects with other components in the culture medium. | - Perform a dose-response experiment with a wider range of concentrations, including very low doses.- Double-check all calculations for stock solution preparation and dilutions.- If possible, test the compound in a serum-free medium to rule out synergistic effects. |
| No Observable Effect at Expected Concentrations | - The chosen cell line may be resistant to the compound.- Insufficient treatment duration.- The compound may have degraded. | - Test the compound on a different, potentially more sensitive cell line.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.- Use a fresh aliquot of the stock solution. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent is 100% Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
2. What is a typical concentration range for in vitro studies with this compound?
The effective concentration can vary significantly depending on the cell line and the specific assay. Based on available data, a starting point for cytotoxicity screening in cancer cell lines could be in the range of 0.1 µM to 50 µM. For non-cancer cell lines or studies on other biological effects, lower concentrations may be effective. For instance, in studies on 3T3-L1 adipocytes, no cytotoxicity was observed at concentrations up to 2 µM[1]. In insulin-resistant AML12 cells, concentrations of 0.25 µM and 0.5 µM were used to study effects on glucose metabolism[2][3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How can I determine the IC50 value of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity assay such as the MTT or SRB assay. You will need to treat your cells with a range of concentrations of the compound (e.g., a serial dilution from 100 µM down to 0.1 µM) for a specific period (e.g., 48 or 72 hours). The percentage of cell viability is then plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.
4. What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways in different cell types. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is often dysregulated in cancer and metabolic diseases. This compound has been observed to activate the IRS/PI3K/Akt signaling pathway in the context of improving insulin (B600854) sensitivity[2][3].
-
p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Activation of p38 MAPK has been associated with the induction of autophagic cell death by a structurally similar steroidal saponin[4][5].
-
Autophagy Pathway: The compound can induce autophagy, a cellular process of degradation and recycling of cellular components. This is often observed through the modulation of key autophagy markers like LC3 and Beclin-1.
5. How can I assess whether this compound induces apoptosis or autophagy in my cells?
To assess apoptosis, you can use techniques like:
-
Flow cytometry with Annexin V and Propidium Iodide (PI) staining: This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase activity assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western blotting for apoptotic markers: Detecting the cleavage of PARP or the expression of Bcl-2 family proteins.
To assess autophagy, you can use:
-
Western blotting for autophagy markers: Detecting the conversion of LC3-I to LC3-II and changes in the expression of Beclin-1 and p62/SQSTM1.
-
Fluorescence microscopy: Observing the formation of LC3 puncta in cells expressing GFP-LC3.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blotting for Autophagy Markers (LC3 and Beclin-1)
This protocol is for detecting changes in the expression of key autophagy-related proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-Beclin-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control. The conversion of LC3-I to the faster-migrating LC3-II form is an indicator of autophagy induction[6][7].
Visualizations
Experimental Workflow for Optimizing Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway
References
- 1. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Glucose Metabolism by Pennogenin 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells [mdpi.com]
- 5. Pennogenin-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the solubility of Pennogenin 3-O-beta-chacotrioside for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Pennogenin 3-O-beta-chacotrioside for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a steroidal saponin.[1][2][3] It is an active component isolated from plants such as Paris polyphylla and Ypsilandra thibetica.[4][5] Research has shown that it possesses several biological activities, including the modulation of autophagy by increasing the expression of autophagy-related proteins LC3 and Beclin-1, and anti-colon cancer activity.[4][5] More recently, it has been shown to reduce lipid accumulation in adipocytes by enhancing mitochondrial oxidative capacity, suggesting its potential as a therapeutic agent for obesity-related diseases.[6][7]
Q2: What is the general solubility of this compound?
A2: this compound is a hydrophobic compound with poor water solubility.[8] It is highly soluble in Dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 100 mg/mL.[5] However, it often precipitates when diluted into aqueous solutions like cell culture media.[8][9]
Q3: What is the recommended solvent for creating a stock solution?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5][8] It is crucial to use fresh DMSO, as absorbed moisture can significantly decrease the compound's solubility.[8]
Q4: How should I store the stock solution?
A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock solution into the cell culture medium.
This is a common problem due to the hydrophobic nature of the compound.[8][9] When the DMSO stock is added to an aqueous environment, the compound can crash out of the solution.[9] Here are several strategies to address this issue:
1. Optimize DMSO Concentration:
-
Problem: High final DMSO concentrations can be toxic to cells. Most cell lines can tolerate up to 0.1-0.5% DMSO.
-
Solution: Prepare intermediate dilutions of your concentrated stock solution in DMSO before the final dilution into the aqueous medium. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[9]
2. Use Co-solvents and Surfactants:
-
Problem: DMSO alone may not be sufficient to maintain solubility in the final aqueous solution.
-
Solution: Incorporate co-solvents and non-ionic surfactants to create a more stable formulation.[4][5][8] Commonly used agents include polyethylene (B3416737) glycol (PEG300) and Tween-80.[4][5][8] A multi-step dilution process is often required.
3. Employ Cyclodextrins:
-
Problem: The compound's hydrophobicity leads to poor aqueous dispersion.
-
Solution: Use cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), to form inclusion complexes. This can significantly enhance the aqueous solubility of hydrophobic compounds.[4]
4. Physical Dissolution Aids:
-
Problem: The compound is not fully dissolving even with solvents.
-
Solution:
5. pH Adjustment:
-
Problem: The ionization state of the compound may affect its solubility.
-
Solution: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[9] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[9]
Quantitative Data Summary
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: Solubility in DMSO
| Solvent | Concentration | Notes |
| DMSO | ~100 mg/mL (~112.99 mM) | Use of ultrasonic and newly opened, hygroscopic DMSO is recommended.[5] |
Table 2: In Vitro/In Vivo Formulations
| Formulation Components | Achievable Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (2.82 mM)[4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.82 mM)[4][5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.82 mM)[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight (885.04 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[9]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][9]
Protocol 2: Preparation of a Working Solution using Co-solvents
This protocol is adapted from formulations reported to achieve a concentration of at least 2.5 mg/mL.[4][5]
-
Prepare Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Initial Dilution: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix Thoroughly: Vortex the mixture until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture.
-
Mix Again: Vortex thoroughly until the solution is clear.
-
Final Aqueous Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. biorlab.com [biorlab.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | bioactive compound | CAS# 55916-52-4 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Pennogenin 3-O-beta-chacotrioside experiments
Welcome to the technical support center for Pennogenin 3-O-beta-chacotrioside (P3C) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
1. Compound Solubility and Stability
-
Question: I'm observing precipitation or inconsistent results after preparing my this compound solution. How can I ensure it's properly dissolved and stable?
-
Answer: this compound, like many saponins, can have solubility challenges.
-
Initial Dissolution: For in vitro experiments, it is recommended to first dissolve P3C in DMSO. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO at a high concentration. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline may be necessary to achieve the desired concentration and stability.[1]
-
-
2. Inconsistent Results in Lipid Accumulation Assays (Oil Red O Staining)
-
Question: My Oil Red O staining results for adipocytes treated with P3C are variable between wells and experiments. What could be the cause?
-
Answer: Inconsistent Oil Red O staining can arise from several factors:
-
Uneven Cell Seeding: Ensure a uniform cell monolayer by carefully seeding 3T3-L1 preadipocytes and allowing them to reach confluence before inducing differentiation.
-
Incomplete Differentiation: The differentiation cocktail (MDI) must be fresh and applied for the appropriate duration. Inconsistent differentiation will lead to variable lipid droplet formation.
-
P3C Concentration and Treatment Time: Optimize the concentration of P3C and the timing of its addition to the culture. A recent study treated differentiating 3T3-L1 adipocytes with 0.5 or 1.0 µM P3C for 8 days.[2]
-
Staining Procedure:
-
Fixation: Inadequate fixation can lead to cell detachment and lipid loss. Use 10% formalin for at least 30-60 minutes.[3][4]
-
Stain Preparation: The Oil Red O working solution should be freshly prepared and filtered to remove precipitates that can cause background staining.[4]
-
Washing Steps: Be gentle during washing steps to avoid detaching the cells.
-
-
-
3. Variability in Western Blot Results for Autophagy Markers (LC3-I/II and Beclin-1)
-
Question: I'm not seeing a consistent increase in the LC3-II/LC3-I ratio or Beclin-1 levels in my Western blots after P3C treatment. What should I check?
-
Answer: Detecting changes in autophagy markers can be challenging. Consider the following:
-
Protein Lysis and Sample Handling: Use a lysis buffer containing protease inhibitors to prevent protein degradation. LC3 proteins are particularly sensitive to degradation.
-
Gel Electrophoresis: To effectively separate LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa), use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel.
-
Antibody Selection and Dilution: Use an antibody validated for the detection of LC3 and Beclin-1. Optimize the primary antibody concentration to ensure a good signal-to-noise ratio.
-
Positive Controls: Include a known autophagy inducer (e.g., rapamycin) or an inhibitor of lysosomal degradation (e.g., chloroquine) as positive controls to validate your experimental setup.
-
Loading Control: Always use a reliable loading control to normalize your results.
-
-
4. Inconsistent Effects on PI3K/Akt Signaling
-
Question: My results for the effect of P3C on the phosphorylation of Akt are not reproducible. What could be the issue?
-
Answer: Analyzing signaling pathways requires careful experimental execution.
-
Cell Stimulation: Ensure consistent stimulation of the PI3K/Akt pathway (e.g., with insulin (B600854) or growth factors) across all experimental groups before P3C treatment.
-
Time Course: The effect of P3C on Akt phosphorylation may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.
-
Phosphatase Inhibitors: Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Use phospho-specific antibodies that have been validated for Western blotting. Run a parallel blot for total Akt to normalize the phospho-Akt signal.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from experiments involving this compound.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Group | Relative Lipid Content (Oil Red O) (% of Control) | Relative Lipid Content (Nile Red) (% of Control) | Total Triglyceride Content (% of Control) |
| Control (DMSO) | 100 | 100 | 100 |
| P3C (0.5 µM) | ~75 | ~80 | ~85 |
| P3C (1.0 µM) | ~60 | ~65 | ~70 |
| Note: Values are estimated from graphical data presented in Yu et al., 2024 and are statistically significant (p < 0.05) compared to the control group.[2][5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value |
| HL-60 | MTT Assay | 4.2 µg/mL |
| [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Oil Red O Staining for Adipocyte Lipid Accumulation
This protocol is adapted from established methods for staining lipid droplets in differentiated 3T3-L1 adipocytes.[3][4][6]
-
Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Two days post-confluence, induce differentiation with a medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI).
-
After 48 hours, switch to a maintenance medium containing 1 µg/mL insulin and treat with desired concentrations of this compound for the desired duration (e.g., 8 days).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare the Oil Red O working solution by mixing 3 parts of Oil Red O stock solution (0.5% in isopropanol) with 2 parts of distilled water. Let it sit for 10 minutes and filter through a 0.2 µm filter.
-
Wash the fixed cells twice with distilled water.
-
Add 60% isopropanol (B130326) to each well and incubate for 5 minutes.
-
Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
-
Washing and Visualization:
-
Aspirate the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and rinse with water.
-
Add PBS to the wells and visualize the lipid droplets (stained red) under a microscope.
-
2. Western Blotting for LC3-I/II and Phospho-Akt
This protocol provides a general workflow for analyzing protein expression and phosphorylation.
-
Sample Preparation:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel (15% for LC3, 10-12% for Akt).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3, anti-phospho-Akt, anti-total-Akt) at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or total protein.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways modulated by this compound.
Caption: Overview of signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and validation of autophagy-related genes influenced by paris polyphylla in tongue cancer using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Pennogenin 3-O-beta-chacotrioside in non-cancerous cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pennogenin 3-O-beta-chacotrioside (P3C) and encountering issues related to its cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound (P3C) in non-cancerous cell lines?
A1: Based on available data, P3C appears to have a favorable cytotoxicity profile in certain non-cancerous cell lines. For instance, a study on 3T3-L1 pre-adipocytes and mature adipocytes showed no cytotoxic effects at concentrations up to 2 µM[1]. Other steroidal saponins (B1172615) from the same plant genus, Paris polyphylla, have also demonstrated selective cytotoxicity, being active against cancer cells with no significant toxicity to normal human colon epithelial cells[2][3]. However, the cytotoxic potential of P3C can be cell-type dependent. It is crucial to determine the IC50 value for your specific non-cancerous cell line.
Q2: What are the general mechanisms of cytotoxicity for steroidal saponins?
A2: Steroidal saponins can induce cell death through various mechanisms, including:
-
Apoptosis: This is a form of programmed cell death. In cancer cells, saponins have been shown to induce apoptosis by activating intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of signaling pathways like PI3K/Akt and MAPK[2][4][5].
-
Necrosis: At higher concentrations, some saponins can cause necrotic cell death, which involves the loss of cell membrane integrity[6][7].
-
Membrane Permeabilization: Saponins are known for their ability to interact with cell membrane cholesterol, which can lead to the formation of pores and increased membrane permeability.
Q3: My non-cancerous cells are showing unexpected levels of cell death. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors:
-
High Concentration: The concentration of P3C being used may be too high for your specific cell line. We recommend performing a dose-response experiment to determine the optimal non-toxic concentration range.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to P3C.
-
Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence experimental outcomes.
Q4: How can I reduce the cytotoxicity of P3C in my experiments?
A4: If you are observing unwanted cytotoxicity, consider the following:
-
Lower the Concentration: Based on your initial dose-response experiments, select a concentration well below the IC50 value for your cell line.
-
Reduce Incubation Time: Shorter exposure times may mitigate cytotoxic effects while still allowing for the observation of the desired biological activity.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and growing in optimal conditions before adding P3C.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤ 0.1%. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. Use fresh culture medium and supplements. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure that the same number of viable cells are seeded in each well for every experiment. |
| Variability in Compound Preparation | Prepare fresh stock solutions of P3C for each experiment and ensure it is fully dissolved before diluting to the final concentrations. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of cells and reagents. |
Data Presentation
Cytotoxicity of this compound (P3C) and Related Saponins in Non-Cancerous Cell Lines
| Compound | Cell Line | Assay | Concentration | % Viability / Effect | Reference |
| This compound (P3C) | 3T3-L1 pre-adipocytes | WST-1 | ≤ 2 µM | No cytotoxic effects | [1] |
| This compound (P3C) | Mature 3T3-L1 adipocytes | WST-1 | ≤ 2 µM | No cytotoxic effects | [1] |
| PP9 (from Paris polyphylla) | Normal human colon epithelial cells | Not specified | Not specified | No significant cytotoxicity | [2][3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of P3C and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with P3C as described for the MTT assay.
-
Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Binding Buffer
Procedure:
-
Treat cells with P3C in a culture dish or plate.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the JC-1 dye to assess mitochondrial health, an indicator of early-stage apoptosis.
Materials:
-
JC-1 Assay Kit
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells with P3C.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with the provided assay buffer.
-
Measure the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-apoptotic cell death induction via sapogenin based supramolecular particles - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the yield and purity of Pennogenin 3-O-beta-chacotrioside during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of Pennogenin (B1253130) 3-O-beta-chacotrioside during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of Pennogenin 3-O-beta-chacotrioside?
A1: The synthesis of steroid glycosides like this compound is a multi-step process with several inherent challenges. The primary difficulties often lie in the stereoselective formation of the glycosidic bond, the need for complex protecting group manipulations, and the purification of the final product from a mixture of closely related compounds. Low yields can often be attributed to the poor solubility of the steroid substrate, inefficient enzymatic activity, or degradation of the desired product.[1]
Q2: How critical is the choice of protecting groups for the sugar moiety (chacotriose)?
A2: The choice of protecting groups for the chacotriose donor is critical as it significantly influences the stereoselectivity of the glycosylation reaction.[2][3][4][5] Participating groups at the C-2 position of the terminal sugar, such as acyl groups, can promote the formation of the desired 1,2-trans-glycosidic linkage through the formation of an intermediate acyloxonium ion. Non-participating groups, like benzyl (B1604629) ethers, are often used when a 1,2-cis-glycosidic linkage is desired. The stability of these protecting groups throughout the synthesis and the ease of their selective removal are also crucial considerations.
Q3: What are the key factors affecting the yield of the glycosylation step?
A3: Several factors influence the yield of the glycosylation reaction between pennogenin and the activated chacotriose donor. These include:
-
The nature of the glycosyl donor: The leaving group on the anomeric carbon of the sugar donor (e.g., trichloroacetimidate (B1259523), thioethyl) affects its reactivity.
-
The promoter/activator used: Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are commonly used to activate the glycosyl donor. The choice and stoichiometry of the activator are critical.
-
Reaction conditions: Temperature, reaction time, and solvent polarity can significantly impact the reaction rate and the stability of the reactants and intermediates.
-
Steric hindrance: The accessibility of the 3-hydroxyl group of pennogenin can influence the ease of glycosylation.
Q4: What are the most effective methods for purifying this compound?
A4: Purification of this compound typically involves chromatographic techniques. A multi-step purification strategy is often necessary to achieve high purity (≥98%). Common methods include:
-
Silica (B1680970) gel column chromatography: This is often the first step to separate the desired product from the excess glycosyl donor, unreacted pennogenin, and other major byproducts.
-
Reversed-phase high-performance liquid chromatography (HPLC): Preparative RP-HPLC is a powerful technique for final purification to remove closely related isomers and minor impurities. A C18 column with a gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylation Product | 1. Incomplete activation of the glycosyl donor. 2. Decomposition of the glycosyl donor or pennogenin. 3. Suboptimal reaction temperature. 4. Steric hindrance at the 3-OH of pennogenin. | 1. Increase the amount of activator (e.g., TMSOTf) incrementally. Ensure the activator is fresh and anhydrous. 2. Perform the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly distilled solvents. 3. Optimize the reaction temperature. Start at a lower temperature (e.g., -40°C) and gradually warm to room temperature. Monitor the reaction by TLC. 4. Consider using a more reactive glycosyl donor or a different activation system. |
| Poor Stereoselectivity (Formation of α- and β-anomers) | 1. Use of a non-participating protecting group at the C-2 position of the terminal sugar. 2. Reaction conditions favoring an SN1-type mechanism. 3. Insufficient control over the reaction temperature. | 1. If the β-anomer is desired, ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the rhamnose unit of the chacotriose donor. 2. Use a less polar solvent to favor an SN2-type reaction. Control the stoichiometry of the activator to avoid the formation of a long-lived oxocarbenium ion. 3. Maintain a low and constant reaction temperature during the addition of the activator and the initial phase of the reaction. |
| Incomplete Deprotection | 1. Inefficient cleavage of protecting groups. 2. Use of a deprotection reagent that is not strong enough. 3. Insufficient reaction time or temperature for deprotection. | 1. Ensure the correct deprotection conditions are used for the specific protecting groups (e.g., Zemplén deacetylation for acyl groups using sodium methoxide (B1231860) in methanol). 2. If standard conditions fail, consider using a stronger base or a different deprotection strategy. 3. Monitor the deprotection reaction by TLC or LC-MS and extend the reaction time or slightly increase the temperature if necessary. |
| Presence of Byproducts After Purification | 1. Orthoester formation during glycosylation. 2. Hydrolysis of the glycosidic bond during workup or purification. 3. Incomplete separation of closely related isomers. | 1. Add a mild acid scavenger to the reaction mixture. Optimize the reaction conditions to minimize orthoester formation. 2. Avoid strongly acidic or basic conditions during aqueous workup and purification. Use a buffered mobile phase for HPLC if necessary. 3. Optimize the HPLC purification method. Try a different column, mobile phase composition, or gradient profile. Multiple purification runs may be necessary. |
Data Presentation
Table 1: Influence of Key Parameters on Glycosylation Yield and Stereoselectivity
| Parameter | Variation | Expected Impact on Yield | Expected Impact on β-Selectivity |
| Glycosyl Donor | Trichloroacetimidate vs. Thioethyl | Trichloroacetimidate is generally more reactive, potentially leading to higher yields. | Dependent on other factors, but trichloroacetimidates can provide good selectivity. |
| Activator | TMSOTf vs. BF3·OEt2 | TMSOTf is a stronger activator and may lead to higher yields in shorter reaction times. | The choice of activator can influence the SN1/SN2 character of the reaction, thus affecting selectivity. |
| Protecting Group at C-2' of Rhamnose | Acetyl (participating) vs. Benzyl (non-participating) | Minimal direct impact on overall yield. | Acetyl group strongly promotes β-selectivity. Benzyl group may lead to a mixture of anomers. |
| Solvent | Dichloromethane (B109758) vs. Acetonitrile | Solvent polarity can affect reaction rates and solubility. | Less polar solvents like dichloromethane generally favor β-selectivity with participating groups. |
| Temperature | -40°C to 0°C vs. Room Temperature | Lower temperatures may require longer reaction times but can improve stability and selectivity. | Lower temperatures generally enhance stereoselectivity. |
Experimental Protocols
Protocol 1: Synthesis of Per-O-acetylated Chacotriosyl Trichloroacetimidate (Glycosyl Donor)
This protocol is adapted from the synthesis of a similar trisaccharide donor.
-
Preparation of the Chacotriose: The chacotriose (α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→4)]-β-D-glucopyranose) is first synthesized or isolated from natural sources.
-
Per-O-acetylation:
-
Dissolve the chacotriose in a mixture of acetic anhydride (B1165640) and pyridine (B92270) at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated chacotriose.
-
-
Anomeric De-acetylation:
-
Dissolve the per-O-acetylated chacotriose in a suitable solvent (e.g., dichloromethane).
-
Add a reagent such as hydrazine (B178648) acetate (B1210297) and stir at room temperature until the anomeric acetate is selectively removed (monitored by TLC).
-
Purify the resulting lactol by column chromatography.
-
-
Formation of the Trichloroacetimidate:
-
Dissolve the lactol in anhydrous dichloromethane.
-
Add trichloroacetonitrile (B146778) and a catalytic amount of a strong base (e.g., DBU or K₂CO₃).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the per-O-acetylated chacotriosyl trichloroacetimidate.
-
Protocol 2: Glycosylation of Pennogenin with Chacotriosyl Trichloroacetimidate
-
Preparation:
-
Dry pennogenin (aglycone acceptor) and the chacotriosyl trichloroacetimidate (glycosyl donor) under high vacuum for several hours before use.
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
-
Glycosylation Reaction:
-
Dissolve pennogenin and the chacotriosyl trichloroacetimidate in anhydrous dichloromethane under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40°C).
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for the required time (monitor by TLC).
-
-
Workup:
-
Quench the reaction by adding a few drops of pyridine or triethylamine.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
Protocol 3: Deprotection and Purification
-
Zemplén Deacetylation:
-
Dissolve the protected this compound in a mixture of anhydrous methanol and dichloromethane.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
-
Neutralization and Extraction:
-
Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude product by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient to yield pure this compound.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations in the Delivery of Pennogenin 3-O-beta-chacotrioside in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the in vivo delivery of Pennogenin 3-O-beta-chacotrioside (P3C).
Frequently Asked Questions (FAQs)
Q1: What is this compound (P3C) and what are its potential therapeutic applications?
A1: this compound (P3C) is a steroidal saponin (B1150181) isolated from plants such as Paris polyphylla.[1][2] It is a bioactive compound being investigated for several therapeutic properties, including anti-colorectal cancer activity, modulation of autophagy, attenuation of hypertrophied lipid accumulation, and improvement of glucose metabolism.[1][3]
Q2: What are the main challenges in delivering P3C in animal models?
A2: The primary challenge in the in vivo delivery of P3C, like other steroidal saponins (B1172615), is its low oral bioavailability.[4][5] This is attributed to several factors, including:
-
Low aqueous solubility: P3C is a powder with limited solubility in water, which hinders its absorption in the gastrointestinal tract.
-
Poor membrane permeability: The large molecular size and structure of P3C can limit its ability to pass through intestinal cell membranes.
-
Gastrointestinal metabolism: Saponins can be hydrolyzed by intestinal flora, reducing the amount of active compound available for absorption.[4][5]
Q3: What are the recommended routes of administration for P3C in animal studies?
A3: Due to its very low oral bioavailability (less than 1% for similar saponins from Paris polyphylla), intravenous (i.v.) administration is often preferred for initial efficacy and pharmacokinetic studies to ensure systemic exposure.[4][5] For studies investigating oral delivery, specialized formulations are necessary to enhance absorption.
Q4: Are there any known toxicity data for P3C in animal models?
Troubleshooting Guide
Problem 1: Poor Solubility and Precipitation of P3C in Formulation
Symptoms:
-
The P3C powder does not fully dissolve in the vehicle.
-
Precipitation is observed in the formulation upon standing or temperature change.
-
Inconsistent results are observed between animals, potentially due to non-homogenous dosing solutions.
Possible Causes:
-
Inappropriate solvent or vehicle for P3C.
-
Concentration of P3C exceeds its solubility limit in the chosen vehicle.
-
The formulation is not stable at the storage or administration temperature.
Solutions:
-
Utilize a co-solvent system: P3C solubility can be significantly increased using a mixture of solvents. A commonly used formulation for in vivo studies is a combination of DMSO, PEG300, Tween-80, and saline.[7][8]
-
Employ solubilizing excipients: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of P3C.[7][8]
-
Consider lipid-based formulations: For oral administration, formulating P3C in corn oil with a small percentage of DMSO can improve solubility and potentially enhance absorption.[7][8]
-
Gentle heating and sonication: These methods can aid in the dissolution of P3C, but the stability of the compound at elevated temperatures should be considered.[8]
-
Prepare fresh formulations: To avoid issues with stability and precipitation, it is recommended to prepare the dosing solution fresh before each experiment.
Problem 2: Low and Variable Bioavailability After Oral Administration
Symptoms:
-
Low or undetectable plasma concentrations of P3C after oral gavage.
-
High variability in plasma concentrations between individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Poor absorption from the gastrointestinal tract due to low solubility and/or permeability.
-
Efflux of P3C back into the intestinal lumen by transporters like P-glycoprotein.
Solutions:
-
Formulation optimization: Employ the solubilization strategies mentioned in Problem 1 to increase the concentration of dissolved P3C at the site of absorption.
-
Inclusion of permeation enhancers: While not specifically studied for P3C, some excipients can transiently increase intestinal permeability.
-
Co-administration with P-glycoprotein inhibitors: For research purposes, investigating the co-administration of a P-glycoprotein inhibitor could elucidate the role of efflux in P3C's low bioavailability.
-
Switch to an alternative route of administration: For proof-of-concept studies, intravenous or intraperitoneal administration may be necessary to bypass the gastrointestinal barrier and achieve therapeutic concentrations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55916-52-4 | [9][10] |
| Molecular Formula | C45H72O17 | [9][10] |
| Molecular Weight | 885.04 g/mol | [9][10] |
| Appearance | White to off-white solid powder | [7] |
| In Vitro Solubility | DMSO: ~100 mg/mL (~112.99 mM) | [11] |
Table 2: Example Formulations for In Vivo Delivery of this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 | Reference |
| DMSO | 10% | 10% | 10% | [7][8] |
| PEG300 | 40% | - | - | [7][8] |
| Tween-80 | 5% | - | - | [7][8] |
| Saline | 45% | - | - | [7][8] |
| 20% SBE-β-CD in Saline | - | 90% | - | [7][8] |
| Corn Oil | - | - | 90% | [7][8] |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | [7][8] |
Table 3: Pharmacokinetic Parameters of Structurally Related Steroidal Saponins from Paris polyphylla in Rats (Oral Administration)
| Compound | Cmax (µg/L) | Bioavailability (%) | Reference |
| Polyphyllin VII | 17.0 ± 2.24 | < 1% | [4][5] |
| Dioscin | 16.17 ± 0.64 | < 1% | [4][5] |
| Polyphyllin H | 11.75 ± 1.28 | < 1% | [4][5] |
| Other Saponins * | < 10 | < 1% | [4][5] |
*Polyphyllin I, Polyphyllin II, Progenin III, Polyphyllin IV, Gracillin, and Polyphyllin.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous or Oral Administration
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well before administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous or Oral Administration
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock and vortex until the solution is clear.
Protocol 3: Preparation of a Lipid-Based Formulation for Oral Administration
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil to the DMSO stock and mix thoroughly until a homogenous solution is achieved.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Overcoming low oral bioavailability of P3C through formulation strategies.
References
- 1. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity | MDPI [mdpi.com]
- 2. Frontiers | Paris spp (Liliaceae): a review of its botany, ethnopharmacology, phytochemistry, pharmacological activities, and practical applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacokinetics and Tissue Distributions of Nine Steroidal Saponins from Paris polyphylla in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity and sub-chronic toxicity of steroidal saponins from Dioscorea zingiberensis C.H.Wright in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | bioactive compound | CAS# 55916-52-4 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. biorlab.com [biorlab.com]
- 11. selleckchem.com [selleckchem.com]
How to minimize off-target effects of Pennogenin 3-O-beta-chacotrioside in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Pennogenin 3-O-beta-chacotrioside (P3C).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
This compound (P3C) is a steroidal saponin (B1150181) isolated from plants of the Paris genus, notably Paris polyphylla. It is a bioactive compound investigated for various pharmacological effects. Its primary reported activities include the modulation of autophagy, induction of apoptosis in cancer cells, improvement of glucose metabolism, and attenuation of lipid accumulation.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target molecular binding partners of P3C are not extensively documented, its principal off-target effects are related to its cytotoxic and membranolytic properties inherent to many steroidal saponins.[2] At concentrations above the optimal range for its desired biological activity, P3C can lead to non-specific cell death and membrane disruption. This is a critical consideration in experiments not focused on cytotoxicity.
Q3: How can I minimize the cytotoxic off-target effects of P3C in my experiments?
Minimizing cytotoxicity is crucial when studying non-cytotoxic effects of P3C. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to determine the optimal concentration that elicits the desired on-target effect without causing significant cytotoxicity in your specific cell model.
-
Time-Course Studies: Limit the exposure time of cells to P3C to the minimum necessary to observe the desired effect. Prolonged exposure can lead to increased cytotoxicity.
-
Appropriate Controls: Always include vehicle-treated controls to account for any effects of the solvent.
Q4: What is the recommended solvent for dissolving this compound?
P3C is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and non-toxic to your cells. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are recommended.[1]
Troubleshooting Guides
Issue 1: High levels of cell death observed in non-cancerous cell lines.
-
Possible Cause: The concentration of P3C used is too high, leading to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Review Literature: Check published studies for the effective concentration range of P3C in similar cell types. For example, in 3T3-L1 pre-adipocytes and mature adipocytes, P3C showed no cytotoxic effects at concentrations up to 2 µM.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of P3C in your specific cell line.
-
Select a Sub-toxic Concentration: For studying non-cytotoxic effects, choose a concentration well below the IC50 value.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Poor solubility or precipitation of P3C in the experimental medium.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure P3C is fully dissolved in the stock solvent (e.g., DMSO) before diluting into aqueous media. Gentle warming or sonication can aid dissolution.[1]
-
Fresh Preparations: Prepare fresh dilutions of P3C for each experiment from a frozen stock solution to avoid degradation.
-
Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all experimental conditions.
-
-
Possible Cause 2: Interaction with serum proteins in the cell culture medium.
-
Troubleshooting Steps:
-
Serum Concentration: Consider reducing the serum concentration in your cell culture medium during P3C treatment, if compatible with your cell type, as serum proteins can sometimes bind to small molecules and affect their bioavailability.
-
Serum-Free Conditions: If your experimental design allows, perform the P3C treatment in a serum-free medium for a short duration.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound and related saponins.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | HL-60 | MTT | 4.2 µg/mL | [1] |
| This compound | 3T3-L1 pre-adipocytes and mature adipocytes | Cell Viability | No cytotoxicity up to 2 µM |
Experimental Protocols
Protocol 1: In Vitro Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of P3C powder.
-
Dissolution: Dissolve the P3C powder in fresh, high-quality DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: If necessary, gently warm the solution or use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Cell-Based Assay Workflow
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the P3C stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure thorough mixing.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of P3C or vehicle control.
-
Incubation: Incubate the cells for the predetermined experimental duration.
-
Downstream Analysis: Proceed with the relevant downstream assays (e.g., Western blotting, qPCR, viability assays).
Visualizations
Signaling Pathways Modulated by this compound and Related Saponins
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for optimizing experimental conditions to minimize off-target effects.
References
Technical Support Center: Refinement of Extraction Protocols for Pennogenin Glycosides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction protocols for pennogenin (B1253130) glycosides from plant sources. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of pennogenin glycosides, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pennogenin Glycosides | 1. Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing the solvent from penetrating the cells effectively. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for pennogenin glycosides. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimal for efficient diffusion of the target compounds. 4. Degradation of Glycosides: Pennogenin glycosides can be susceptible to hydrolysis (acidic or enzymatic) during extraction.[1] | 1. Improve Grinding: Use a high-speed blender or mill to obtain a fine powder. For tough plant materials, cryogenic grinding with liquid nitrogen can be effective. 2. Solvent Optimization: Pennogenin glycosides are steroidal saponins (B1172615) and are generally extracted with polar solvents. Ethanol (B145695) or methanol (B129727) solutions (typically 70-80%) are effective.[2] For optimization, test a gradient of solvent polarities. 3. Parameter Optimization: Employ response surface methodology (RSM) to optimize extraction time, temperature, and solvent-to-solid ratio.[3] Studies on similar saponins show that techniques like ultrasound-assisted extraction (UAE) can significantly reduce extraction time and improve yield compared to maceration.[4] 4. Control pH and Temperature: Maintain a neutral pH during extraction to minimize acid hydrolysis. If enzymatic degradation is suspected, consider a blanching step with hot solvent at the beginning of the extraction to denature enzymes. |
| Crude Extract is Highly Impure (Dark and Sticky) | 1. Co-extraction of Pigments and Polar Compounds: Chlorophyll, tannins, and other phenolic compounds are often co-extracted with polar solvents. 2. Presence of Sugars and Polysaccharides: These are highly soluble in polar solvents and can lead to a sticky, resinous extract. | 1. Pre-extraction/Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like n-hexane to remove lipids and some pigments. 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between water and a series of immiscible solvents of increasing polarity (e.g., ethyl acetate, n-butanol). Pennogenin glycosides will partition into the more polar fractions (typically n-butanol). 3. Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) for preliminary cleanup of the crude extract. |
| Poor Separation During Column Chromatography | 1. Inappropriate Stationary Phase: Silica (B1680970) gel may not be the optimal stationary phase for separating complex mixtures of structurally similar saponins. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to achieve good resolution. 3. Co-elution of Impurities: Structurally similar compounds can be difficult to separate.[5] | 1. Alternative Stationary Phases: Consider using reverse-phase (C18) silica gel, Sephadex LH-20, or macroporous resins which are effective for saponin (B1150181) purification.[6] 2. Mobile Phase Optimization: For silica gel chromatography, a common mobile phase is a gradient of chloroform-methanol-water.[6] Systematically adjust the solvent ratios to improve separation. For reverse-phase chromatography, a gradient of methanol-water or acetonitrile-water is typically used. 3. Iterative Chromatography: It may be necessary to perform multiple chromatographic steps using different stationary and mobile phases to achieve the desired purity. |
| Suspected Hydrolysis of Glycosides to Aglycones | 1. Acidic Conditions: The presence of acids, even in small amounts, can cleave the sugar moieties from the pennogenin core.[1] 2. Enzymatic Activity: Endogenous plant enzymes can hydrolyze glycosidic bonds if not denatured. | 1. Neutralize the Extraction Solvent: Ensure the pH of the extraction medium is neutral. Avoid using acidic solvents unless hydrolysis is intended. 2. Deactivate Enzymes: A preliminary treatment of the plant material with boiling alcohol for a short period can help inactivate enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting pennogenin glycosides?
A1: Pennogenin glycosides, being steroidal saponins, are best extracted with polar solvents. Aqueous ethanol (70-80%) and methanol are commonly used and have shown good results for saponin extraction from plants like Paris polyphylla.[2] The optimal solvent concentration may vary depending on the specific plant matrix and the target pennogenin glycosides.
Q2: How can I prevent the degradation of pennogenin glycosides during extraction?
A2: Pennogenin glycosides can be sensitive to heat and pH. To prevent degradation, it is advisable to use moderate extraction temperatures (e.g., 40-60°C for UAE) and maintain a neutral pH.[7][8] Prolonged exposure to high temperatures should be avoided.[9] If enzymatic degradation is a concern, a blanching step with hot solvent can be employed to denature enzymes.
Q3: Is ultrasound-assisted extraction (UAE) better than conventional maceration for pennogenin glycosides?
A3: While direct comparative studies for pennogenin glycosides are limited, research on other steroidal saponins suggests that UAE is generally more efficient than maceration.[4] UAE can lead to higher yields in a shorter time due to the cavitation effect, which enhances solvent penetration into the plant cells.
Q4: How can I monitor the success of my extraction and purification steps?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of pennogenin glycosides in your extracts and fractions. A common mobile phase for saponins on silica gel plates is a mixture of chloroform (B151607), methanol, and water in various ratios. Spots can be visualized by spraying with a solution of 10% sulfuric acid in ethanol followed by heating, which typically produces characteristic colors for saponins.
Q5: What are the key challenges in purifying pennogenin glycosides?
A5: The main challenges arise from the fact that pennogenin glycosides often exist as complex mixtures of structurally similar compounds.[5] This makes their separation by chromatography difficult, often requiring multiple purification steps with different chromatographic techniques. Their high polarity can also lead to issues like peak tailing on normal-phase columns.[6]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of saponins from Paris polyphylla, a known source of pennogenin glycosides.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Two Saponins from Paris polyphylla var. yunnanensis Leaves [10]
| Parameter | Polyphyllin II | Polyphyllin VII |
| Ethanol Concentration (%) | 73 | 70 |
| Extraction Temperature (°C) | 43 | 50 |
| Number of Extractions | 3 | 3 |
| Predicted Yield (mg/g DW) | 6.427 | 19.015 |
Table 2: Effect of Extraction Method on the Yield of Total Steroidal Saponins from Polygonatum kingianum [4]
| Extraction Method | Yield of Total Steroidal Saponins (mg/g) |
| Heating Reflux Extraction (HRE) | 1.87 ± 0.04 |
| Ultrasound-Assisted Extraction (UAE) | 2.09 ± 0.03 |
Note: While not specific to pennogenin glycosides, this data on other steroidal saponins suggests that UAE can provide a higher yield compared to conventional heating methods.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pennogenin Glycosides from Paris polyphylla
This protocol is adapted from a study on the optimization of saponin extraction from Paris polyphylla leaves.[10]
-
Sample Preparation: Dry the plant material (e.g., rhizomes or leaves) at 60°C to a constant weight and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of 70% aqueous ethanol.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a temperature of 50°C for 30 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
Protocol 2: Purification of Pennogenin Glycosides by Column Chromatography
This is a general protocol for the purification of saponins and should be optimized for specific pennogenin glycosides.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
Pack a glass column with the slurry.
-
Equilibrate the column with the initial mobile phase (e.g., chloroform).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1, 8:2, 7:3 v/v) and may include a small amount of water in the more polar phases.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Use a mobile phase such as chloroform:methanol:water (8:2:0.2 v/v/v).
-
Visualize the spots by spraying with 10% H₂SO₄ in ethanol and heating at 110°C for 5-10 minutes.
-
-
Pooling and Concentration: Combine the fractions containing the purified pennogenin glycosides (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Mandatory Visualization
Diagram 1: General Workflow for Pennogenin Glycoside Extraction and Purification
Diagram 2: Troubleshooting Logic for Low Pennogenin Glycoside Yield
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. norfeed.net [norfeed.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
Quality control methods for ensuring the purity of synthesized Pennogenin 3-O-beta-chacotrioside
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on ensuring the purity of synthesized Pennogenin 3-O-beta-chacotrioside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quality control analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of synthesized this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is used for quantitative purity determination, NMR for structural confirmation and identification of impurities, and MS for molecular weight verification and impurity identification.
Q2: What are the most common potential impurities in synthesized this compound?
A2: Common impurities may include residual starting materials, reagents, and solvents from the synthesis. Other potential impurities could be stereoisomers, incompletely glycosylated intermediates, or byproducts from side reactions. Degradation products formed during workup or storage are also a possibility.
Q3: What purity level is generally expected for this compound intended for research and preclinical studies?
A3: For research and preclinical development, a purity of >95% is often required, with >98% being ideal. The absence of significant impurities with potentially confounding biological activity is critical. Commercial suppliers often provide this compound with purity levels of >98% or even >99%.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: My HPLC chromatogram shows significant peak tailing for the main compound.
-
Question: What are the likely causes of peak tailing and how can I resolve it?
-
Answer: Peak tailing in the HPLC analysis of steroidal saponins (B1172615) like this compound is a common issue. The primary causes and troubleshooting steps are outlined below.
-
Cause 1: Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the analyte, causing tailing.
-
Solution:
-
Use an end-capped C18 column or a column with a base-deactivated stationary phase.
-
Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups. A typical concentration is 0.1%.
-
-
-
Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Cause 3: Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
-
-
Issue 2: I am observing broad peaks in my HPLC chromatogram, leading to poor resolution.
-
Question: How can I improve the peak shape and achieve sharper peaks?
-
Answer: Peak broadening can be caused by several factors related to the HPLC system and method parameters.
-
Cause 1: High Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter lengths, especially between the column and the detector. Ensure all fittings are properly connected to minimize dead volume.
-
-
Cause 2: Inappropriate Mobile Phase Composition or Gradient: The mobile phase may not be optimal for the analyte.
-
Solution: Optimize the gradient elution profile. A shallower gradient can often improve peak shape. Acetonitrile is often preferred over methanol (B129727) as the organic modifier for saponin (B1150181) analysis as it can provide better resolution.[2]
-
-
Cause 3: Low Column Temperature: Operating at too low a temperature can decrease diffusion rates and lead to broader peaks.
-
Solution: Increase the column temperature (e.g., to 30-40 °C) to improve mass transfer kinetics.
-
-
Mass Spectrometry (MS) Analysis
Issue 3: I am having difficulty detecting my compound with good sensitivity using Electrospray Ionization (ESI)-MS.
-
Question: How can I optimize the ESI-MS conditions for this compound?
-
Answer: Optimizing ionization is key for achieving good sensitivity for steroidal glycosides.
-
Solution 1: Mobile Phase Additives: The presence of appropriate additives in the mobile phase can significantly enhance ionization.
-
For positive ion mode, add a small amount of formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (5-10 mM) to the mobile phase to promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts.
-
For negative ion mode, a small amount of ammonia (B1221849) solution or a volatile buffer at a slightly basic pH can promote the formation of [M-H]⁻ ions.
-
-
Solution 2: Source Parameter Optimization: The physical parameters of the ESI source are critical.
-
Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Start with the instrument's autotune recommendations and then manually adjust each parameter to maximize the signal for your specific compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 4: The 1H NMR spectrum of my synthesized compound is complex and difficult to interpret, especially in the sugar region.
-
Question: How can I simplify the NMR analysis for structural confirmation?
-
Answer: The overlapping signals in the 1H NMR spectrum of glycosides are a common challenge. The use of two-dimensional (2D) NMR experiments is essential for unambiguous structural elucidation.
-
Solution 1: Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system, which helps in tracing the connectivity of the sugar protons and protons on the steroidal backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. This is crucial for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for determining the glycosidic linkages (e.g., correlation between the anomeric proton of a sugar and a carbon on the aglycone or another sugar).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of protons, which can help confirm the stereochemistry of the glycosidic linkages.
-
-
Experimental Protocols
Protocol 1: HPLC-ELSD Purity Analysis
This protocol outlines a general method for the purity analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like saponins.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow | 1.5 L/min |
Protocol 2: LC-MS Impurity Profiling
This protocol provides a starting point for identifying potential impurities using LC-MS.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Mass Range | m/z 100-1500 |
Protocol 3: NMR Sample Preparation and Data Acquisition
This protocol describes the preparation of a sample for NMR analysis and the key experiments to be performed.
| Step | Description |
| Sample Preparation | Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Pyridine-d5, Methanol-d4, or DMSO-d6). |
| 1D NMR | Acquire ¹H and ¹³C{¹H} spectra to get an initial overview of the structure. |
| 2D NMR | Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign signals. |
| (Optional) | Acquire NOESY or ROESY spectra to confirm stereochemistry. |
Visualizations
Caption: Quality control workflow for synthesized this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Pennogenin 3-O-beta-chacotrioside and Other Steroidal Saponins
An in-depth guide for researchers, scientists, and drug development professionals on the cytotoxic potential of Pennogenin (B1253130) 3-O-beta-chacotrioside in comparison to other notable steroidal saponins (B1172615). This report synthesizes experimental data on cytotoxic activity and explores the underlying molecular mechanisms.
Introduction
Steroidal saponins, a diverse class of natural glycosides, have garnered significant attention in oncological research due to their potent cytotoxic activities against various cancer cell lines. A prominent member of this class is Pennogenin 3-O-beta-chacotrioside, a bioactive compound primarily isolated from plants of the Paris genus. Understanding its cytotoxic profile in relation to other steroidal saponins is crucial for the development of novel chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of this compound and other well-documented steroidal saponins, supported by experimental data and an examination of their mechanisms of action.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of steroidal saponins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of this compound and other selected steroidal saponins against various human cancer cell lines, as reported in scientific literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | ~4.74 µg/mL (~5.35 µM) | [1] |
| This compound | Non-Small Cell Lung Cancer (NSCLC) Cells | Activity Reported | [2] |
| Pennogenin Glycoside (unspecified) | HCT-116 (Colon Cancer) | Activity Reported | [3] |
Table 1: Cytotoxic Activity of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dioscin | BxPC-3 (Pancreatic cancer) | 3.59 | [1] |
| Dioscin | HepG2 (Liver cancer) | Activity Reported | [4] |
| Polyphyllin D | MCF-7 (Breast cancer) | 5 | [5] |
| Polyphyllin D | MDA-MB-231 (Breast cancer) | Activity Reported | [5] |
| Paris Saponin I | SMMC-7721, HepG2, SK-HEP-1 (Liver cancer) | Most Active | [6] |
| Paris Saponin II | A549 (Non-small cell lung cancer) | Most Active | [6] |
| Papolatioside A | LN229, U251 (Glioma), Capan-2 (Pancreatic), HeLa (Cervical), HepG2 (Liver) | 4.18, 3.85, 3.26, 3.30, 4.32 | [4] |
| Yamogenin | AGS (Gastric cancer) | 18.50 µg/mL | [2] |
| Yamogenin | SKOV-3 (Ovarian cancer) | 23.90 µg/mL | [1] |
Table 2: Cytotoxic Activities of Other Steroidal Saponins.
Experimental Protocols
The cytotoxic effects of these steroidal saponins are predominantly evaluated using cell viability assays. The following are detailed methodologies for the key experiments cited.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the steroidal saponins (e.g., this compound, Dioscin) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay for the determination of cell viability.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
CCK-8 Reagent Addition: After the treatment period, a solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), which is reduced by dehydrogenases to a water-soluble formazan dye, is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at approximately 450 nm using a microplate reader. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Data Analysis: The IC50 value is calculated in the same manner as for the MTT assay.
Signaling Pathways of Cytotoxicity
The cytotoxic effects of this compound and other steroidal saponins are mediated through the modulation of various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.
This compound Induced Cell Death
This compound has been shown to induce apoptosis in cancer cells.[2] This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Furthermore, studies on pennogenin, the aglycone of this compound, indicate its ability to downregulate the PI3K/AKT/mTOR signaling pathway.[3][7] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition by pennogenin contributes to the suppression of cancer cell growth. Some pennogenin glycosides also induce autophagy, a cellular self-degradation process that can lead to cell death.[1]
Caption: Proposed signaling pathway of this compound.
Comparative Signaling Pathways of Other Steroidal Saponins
Other steroidal saponins from Paris polyphylla and other plant sources also exert their cytotoxic effects through the induction of apoptosis and modulation of key signaling pathways. For instance, certain saponins have been found to regulate the EGFR/PI3K/Akt/mTOR pathway.[4][8] The extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways are common mechanisms activated by these compounds.[9]
Caption: General apoptotic pathways induced by various steroidal saponins.
Conclusion
This compound demonstrates significant cytotoxic potential against various cancer cell lines, a characteristic shared with other steroidal saponins like Dioscin, Polyphyllins, and Yamogenin. The primary mechanism of action for these compounds involves the induction of apoptosis and, in some cases, autophagy, often through the modulation of critical cell survival pathways such as the PI3K/AKT/mTOR pathway. While the available data provides a strong foundation for the anticancer potential of these natural products, further side-by-side comparative studies under standardized conditions are necessary to definitively rank their cytotoxic potency and to fully elucidate their intricate mechanisms of action. Such research will be invaluable for the rational design and development of new, effective, and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pennogenin 3-O-beta-chacotrioside: A Comparative Guide to its Pro-Apoptotic Efficacy Validated by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal saponin, against established chemotherapeutic agents. The validation of its mechanism is primarily assessed through flow cytometry, a cornerstone technique for quantifying apoptosis in cell populations. This document synthesizes available experimental data to offer a clear comparison of its performance and delves into the underlying molecular pathways.
Comparative Analysis of Pro-Apoptotic Activity
The induction of apoptosis is a critical endpoint for anti-cancer therapies. Flow cytometry, utilizing Annexin V and Propidium Iodide (PI) staining, allows for the precise quantification of early and late apoptotic cells. While direct head-to-head studies are emerging, we can compare the efficacy of this compound with standard chemotherapeutics like Doxorubicin and Paclitaxel by examining data from various studies on relevant cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cell Population (%) (Early + Late) | Reference |
| This compound | HCT-116 (Colon) | Not Specified | Not Specified | Increased apoptotic markers | [1] |
| Doxorubicin | MOLM-13 (AML) | 1 µM | 48 hours | ~50% (Early Apoptosis) | [2] |
| Doxorubicin | HeLa (Cervical) | Not Specified | Not Specified | Significant increase in apoptosis | [3] |
| Paclitaxel | PC3M (Prostate) | 2 µM | 24 hours | Significant increase in apoptosis | [4] |
| Paclitaxel | MCF7 (Breast) | Not Specified | Not Specified | 85.5% | [5] |
Note: The data presented is a synthesis from multiple sources and not from a single comparative study. Experimental conditions such as cell line, drug concentration, and treatment duration vary, which can significantly influence the observed apoptotic rates.
Experimental Protocols
A standardized method for assessing apoptosis by flow cytometry is crucial for reproducible and comparable results. The following protocol outlines the key steps for Annexin V and Propidium Iodide (PI) staining.
Protocol: Annexin V-FITC/PI Apoptosis Assay via Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or other compounds.
Materials:
-
Treated and untreated cell populations
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in the desired cell line using this compound or other test compounds for the desired time and concentration. Include an untreated control group.
-
Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization followed by collection of the cell pellet.
-
Washing: Wash the cells once with cold PBS and centrifuge to remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Signaling Pathways and Mechanism of Action
This compound has been shown to induce apoptosis through the modulation of key signaling pathways, primarily by inhibiting the pro-survival PI3K/Akt pathway and activating the intrinsic (mitochondrial) pathway of apoptosis.
Experimental workflow for apoptosis validation.
The pro-apoptotic activity of this compound is linked to its ability to suppress the PI3K/Akt signaling cascade. This pathway is a central regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes.
This compound induced apoptosis pathway.
The inhibition of the PI3K/Akt pathway by this compound leads to a downstream cascade of events that favor apoptosis. By suppressing this survival pathway, the balance shifts towards pro-apoptotic signals. This includes the activation of the mitochondrial pathway, characterized by the involvement of Bcl-2 family proteins. The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, ultimately leading to programmed cell death. The modulation of Bcl-2 family proteins and the activation of executioner caspases like caspase-3 are key events in this process[6][7].
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Modulating Bcl-2 family proteins and caspase-3 in induction of apoptosis by paeoniflorin in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Pennogenin 3-O-beta-chacotrioside and Polyphyllin VI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivities of two steroidal saponins, Pennogenin 3-O-beta-chacotrioside and Polyphyllin VI. Both compounds, often isolated from plants of the Paris genus, have garnered interest for their potential therapeutic applications, particularly in oncology. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the signaling pathways implicated in their mechanisms of action.
Quantitative Bioactivity Data
A direct quantitative comparison of the cytotoxic effects of this compound and Polyphyllin VI is challenging due to the limited availability of published IC50 values for the former in cancer cell lines. However, extensive data exists for Polyphyllin VI across various cancer cell types.
Table 1: Reported IC50 Values for Polyphyllin VI in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 1.59 ± 0.12[1] | 48 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1.87 ± 0.09[1] | 48 |
| HepaRG | Hepatocellular Carcinoma | Not specified, dose-dependent decrease in viability[1] | 24 and 48 |
| LN229 | Glioma | 3.65 ± 0.428 | 24 |
| U87 | Glioma | 5.00 ± 0.372 | 24 |
| U251 | Glioma | 5.13 ± 0.528 | 24 |
| U343 | Glioma | 3.99 ± 0.397 | 24 |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Action: A Comparative Overview
Both compounds appear to exert their anti-cancer effects through the induction of programmed cell death, including apoptosis and autophagy.
Polyphyllin VI has been extensively studied and is known to induce:
-
Apoptosis: It triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[2] It also activates caspases, key executioner enzymes in apoptosis.
-
Autophagy: Polyphyllin VI can induce autophagy, a cellular recycling process that can either promote cell survival or lead to cell death.[3][4] The interplay between apoptosis and autophagy in response to Polyphyllin VI treatment appears to be cell-type dependent.
-
Pyroptosis: In some cancer cells, such as non-small cell lung cancer, Polyphyllin VI can induce a pro-inflammatory form of programmed cell death called pyroptosis, which is dependent on caspase-1.
-
Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[1]
This compound is less characterized, but existing studies suggest it:
-
Induces Apoptosis: It has been shown to induce apoptosis in non-small cell lung cancer cells.
-
Modulates Autophagy: It can modulate autophagy by increasing the expression of autophagy-related proteins like LC3 and Beclin-1 in colorectal cancer cells.
Signaling Pathways
The bioactivities of these compounds are mediated by various signaling pathways.
Polyphyllin VI is known to modulate:
-
ROS/JNK Pathway: It can increase the production of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which is involved in apoptosis and autophagy.[3]
-
NF-κB Pathway: This pathway, which is often associated with inflammation and cell survival, can be modulated by Polyphyllin VI to induce pyroptosis.
-
PI3K/Akt/mTOR Pathway: This is a key survival pathway that is often dysregulated in cancer. Polyphyllin VI has been shown to inhibit this pathway, contributing to its anti-cancer effects.[[“]]
The specific signaling pathways modulated by This compound in the context of cancer are not as well-defined in the current literature and represent an area for future investigation.
Caption: Signaling pathways modulated by Polyphyllin VI leading to cancer cell death.
Caption: A typical experimental workflow for assessing apoptosis induction.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the bioactivities of these compounds. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Polyphyllin VI for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect specific proteins and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, LC3, Beclin-1, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and Polyphyllin VI demonstrate promising anti-cancer properties by inducing programmed cell death. Polyphyllin VI is the more extensively studied of the two, with a well-documented ability to induce apoptosis, autophagy, and pyroptosis through the modulation of key signaling pathways like ROS/JNK and PI3K/Akt/mTOR. While this compound also shows potential in inducing apoptosis and modulating autophagy, a more thorough investigation, including the determination of its IC50 values across a range of cancer cell lines and a deeper exploration of its molecular mechanisms, is necessary for a comprehensive comparative assessment. This guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Polyphyllin VI Induces Apoptosis and Autophagy via Reactive Oxygen Species Mediated JNK and P38 Activation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Pennogenin 3-O-beta-chacotrioside: A Comparative Analysis of its Potential Lipid-Lowering Effects in an In Vivo Obesity Model
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential lipid-lowering effects of Pennogenin 3-O-beta-chacotrioside (P3C) in the context of established alternative treatments for obesity and dyslipidemia. While in vivo data for P3C is not yet available, this document summarizes its promising in vitro activity and juxtaposes it with the in vivo performance of Orlistat, Bauhiniastatin-1, and Chrysin in diet-induced obesity models.
Executive Summary
This compound (P3C) has demonstrated significant anti-adipogenic and lipogenic inhibitory effects in vitro, suggesting its potential as a novel therapeutic agent for obesity-related dyslipidemia.[1][2] This guide compares the known cellular mechanisms of P3C with the established in vivo lipid-lowering efficacy of Orlistat, a commercially available pancreatic lipase (B570770) inhibitor, and two other investigational natural compounds, Bauhiniastatin-1 and Chrysin. The comparison highlights the diverse mechanisms of action and provides a framework for evaluating the future therapeutic potential of P3C upon the availability of in vivo data.
Comparative Performance of Lipid-Lowering Agents
The following tables summarize the in vivo effects of Orlistat, Bauhiniastatin-1, and Chrysin on key obesity and lipid profile parameters in high-fat diet (HFD)-induced obese rat models. The data for P3C is based on in vitro studies and is presented to highlight its potential areas of impact.
Table 1: Effects on Body Weight and Fat Mass
| Compound | Dosage | Animal Model | Duration | Change in Body Weight | Change in Fat Mass |
| This compound (P3C) | (In vitro data) | - | - | (Potential Reduction) | (Potential Reduction) |
| Orlistat | 10 mg/kg/day | Sprague-Dawley Rats | 6 weeks | ↓ Significant Decrease | ↓ Significant Decrease |
| 50 mg/kg/day | Albino Rats | 45 days | ↓ Significant Decrease | ↓ Significant Decrease in fat deposition | |
| 200 mg/kg/day | Wistar Rats | 12 weeks | ↓ Significant Decrease | ↓ Significant Decrease in visceral, retroperitoneal, and epididymal fat | |
| Bauhiniastatin-1 (BSTN1) | 1.25, 2.5, 5 mg/kg/day | WNIN Rats | 6 weeks (treatment) | ↓ Dose-dependent decrease | ↓ Dose-dependent decrease in total body fat |
| Chrysin | 25, 50, 100 mg/kg/day | Rats | 16 weeks | ↓ Significant Decrease | ↓ Reduced size of adipocytes |
| 25, 50, 75 mg/kg/day | Wistar Rats | 4 weeks (treatment) | ↓ Dose-dependent decrease | Not specified |
Table 2: Effects on Serum Lipid Profile
| Compound | Dosage | Animal Model | Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C |
| This compound (P3C) | (In vitro data) | - | - | (Potential ↓) | (Potential ↓) | (Potential ↓) | (Potential ↑) |
| Orlistat | 10 mg/kg/day | Sprague-Dawley Rats | 6 weeks | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Significant Increase |
| 9.5, 19 mg/kg/day | Rats | 4 weeks | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Significant Increase | |
| Bauhiniastatin-1 (BSTN1) | 1.25, 2.5, 5 mg/kg/day | WNIN Rats | 6 weeks (treatment) | ↓ Dose-dependent decrease | ↓ Dose-dependent decrease | ↓ Dose-dependent decrease | No significant change |
| Chrysin | 25, 50, 100 mg/kg/day | Rats | 16 weeks | Not specified | ↓ Significant Decrease | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Obesity Model: High-Fat Diet (HFD)-Induced Obesity in Rats
A widely used and relevant model for studying obesity and its related metabolic disorders is the diet-induced obesity (DIO) model in rodents.[3][4]
-
Animal Selection: Male Sprague-Dawley or Wistar rats, typically 6-8 weeks old, are commonly used.[5][6]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (23 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.[6]
-
Induction of Obesity: Obesity is induced by feeding the rats a high-fat diet (HFD) for a period of 6 to 18 weeks. The HFD typically consists of 40-60% of calories from fat.[5][7][8] A control group is maintained on a normal pellet diet.
-
Treatment Administration: Following the induction of obesity, animals are randomly assigned to treatment groups. The test compounds (e.g., Orlistat, Bauhiniastatin-1, Chrysin) are typically administered orally via gavage daily for a specified duration (e.g., 4-12 weeks).[5][7][9] A vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[5]
-
Outcome Measures: At the end of the treatment period, animals are euthanized, and blood samples are collected for the analysis of serum lipid profiles (TC, TG, LDL-C, HDL-C). Adipose tissue depots (e.g., epididymal, retroperitoneal) can be dissected and weighed to assess fat mass.[8]
Specific Protocols for Alternative Agents
-
Orlistat: In a study by Alfieri et al. (2017), obese Sprague-Dawley rats were treated with Orlistat at a dose of 10 mg/kg/day for six weeks.[5] Another study used doses of 9.5 and 19 mg/kg/day in rats for four weeks.[10]
-
Bauhiniastatin-1 (BSTN1): Karunakaran et al. (2021) administered BSTN1 orally at doses of 1.25, 2.5, and 5 mg/kg/day to HFD-fed WNIN rats from the 13th to the 18th week of the study.[7][11]
-
Chrysin: In a study by Kasala et al. (2019), HFD-induced obese rats were treated with Chrysin at doses of 25, 50, and 100 mg/kg body weight.[12][13] Another study used oral doses of 25, 50, and 75 mg/kg/day for one month in Wistar rats.[9][14][15]
Signaling Pathways and Mechanisms of Action
The lipid-lowering effects of these compounds are mediated through distinct signaling pathways.
This compound (P3C) - In Vitro Mechanism
Based on in vitro studies in 3T3-L1 adipocytes, P3C is suggested to exert its anti-lipidemic effects by:
-
Inhibiting Adipogenesis and Lipogenesis: P3C significantly decreases the expression of key transcription factors PPARγ and C/EBPα, which are master regulators of adipocyte differentiation.[1][2] This leads to a downstream reduction in the expression of lipogenic enzymes.
-
Enhancing Fatty Acid Oxidation: P3C upregulates the expression of genes involved in fatty acid oxidation, such as PGC1α and CPT1a.[1][2]
-
Boosting Mitochondrial Respiration: P3C treatment has been shown to increase mitochondrial respiration and ATP generation.[1][2]
Figure 1: Proposed in vitro mechanism of this compound (P3C).
Comparative Signaling Pathways of Alternatives
Orlistat, Bauhiniastatin-1, and Chrysin utilize different mechanisms to achieve their lipid-lowering effects.
Figure 2: Simplified signaling pathways for Orlistat, Bauhiniastatin-1, and Chrysin.
Conclusion and Future Directions
While in vivo studies are necessary to validate the lipid-lowering effects of this compound, its in vitro profile presents a compelling case for further investigation. The compound's ability to modulate key regulators of adipogenesis and enhance mitochondrial function suggests a multi-faceted mechanism of action that could be advantageous in treating obesity-related dyslipidemia.
Future in vivo studies on P3C should aim to:
-
Establish an effective and safe dose range in a diet-induced obesity animal model.
-
Quantify its effects on body weight, fat mass, and comprehensive serum lipid profiles.
-
Directly compare its efficacy to existing treatments like Orlistat.
-
Elucidate its in vivo mechanism of action, including the confirmation of PPARγ and AMPK pathway modulation.
The data presented in this guide on Orlistat, Bauhiniastatin-1, and Chrysin provide a valuable benchmark for the future evaluation of this compound as a potential therapeutic agent.
References
- 1. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review on different models of inducing obesity in animals: Advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Anti-Obesity and Lipid Lowering Activity of Bauhiniastatin-1 is Mediated Through PPAR-γ/AMPK Expressions in Diet-Induced Obese Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Exercise and Orlistat Therapy in Rat Model of Obesity Induced with High Fat Diet [medicaljournalofcairouniversity.net]
- 9. mdpi.com [mdpi.com]
- 10. ASSESSING THE EFFECTS OF ORLISTAT AS AN ANTI-OBESITY DRUG IN HIGH FAT DIET INDUCED OBESITY IN MALE RATS [bpsa.journals.ekb.eg]
- 11. Anti-Obesity and Lipid Lowering Activity of Bauhiniastatin-1 is Mediated Through PPAR-γ/AMPK Expressions in Diet-Induced Obese Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysin mitigated obesity by regulating energy intake and expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Anti-Obesity and Anti-Steatotic Effects of Chrysin in a Rat Model of Obesity Mediated through Modulating the Hepatic AMPK/mTOR/lipogenesis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anti-Obesity and Anti-Steatotic Effects of Chrysin in a Rat Model of Obesity Mediated through Modulating the Hepatic AMPK/mTOR/lipogenesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pennogenin 3-O-beta-chacotrioside and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Pennogenin (B1253130) 3-O-beta-chacotrioside and its analogs, with a focus on their structure-activity relationships in the context of cancer therapy. The information presented is supported by experimental data and detailed methodologies to assist in further research and development.
Structure-Activity Relationship of Pennogenin Glycosides
The biological activity of pennogenin glycosides, a class of steroidal saponins, is intricately linked to their chemical structure, specifically the nature of the aglycone (pennogenin) and the composition and linkage of the sugar moiety attached at the C-3 position.
The pennogenin aglycone forms the steroidal backbone and is crucial for the molecule's overall activity. However, it is the sugar chain (glycone) that plays a significant role in modulating the potency and specificity of the biological effects, particularly cytotoxicity against cancer cells.
Studies have shown that both the aglycone and the sugar moieties of pennogenin glycosides are essential for their pharmacological actions[1]. The chacotrioside moiety, consisting of a branched trisaccharide (α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranose), is particularly important for the anticancer activity[2]. Modifications to this sugar chain, such as altering the number or type of sugar units, can significantly impact the cytotoxic potency of the resulting analog. For instance, the presence of a chacotriose moiety is considered important for the anticancer activity of spirostanol (B12661974) saponins[2].
Comparative Cytotoxicity of Pennogenin Glycosides
The cytotoxic effects of Pennogenin 3-O-beta-chacotrioside and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are a key metric for comparing their potency.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Pennogenyl Saponin 1 (PS 1) | HeLa | MTT | 1.18 ± 0.12 | [3] |
| Pennogenyl Saponin 2 (PS 2) | HeLa | MTT | 1.83 ± 0.15 | [3] |
Note: PS 1 and PS 2 are pennogenin glycosides isolated from Paris quadrifolia. Their exact sugar structures may differ from this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of pennogenin glycosides are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pennogenin glycosides) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspases, Bcl-2 family proteins, Akt, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Apoptosis signaling pathways modulated by pennogenin glycosides.
Conclusion
This compound and its analogs represent a promising class of natural compounds with potent anticancer activities. The structure-activity relationship studies highlight the critical role of the chacotrioside moiety in their cytotoxic effects. These compounds induce apoptosis in cancer cells through the modulation of both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases. Furthermore, the PI3K/Akt and MAPK signaling pathways are implicated in their mechanism of action. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of these compounds and for the rational design of novel, more potent analogs for cancer therapy.
References
Cross-Species Validation of Pennogenin 3-O-beta-chacotrioside's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pennogenin 3-O-beta-chacotrioside (P3C), a natural steroidal glycoside, against established therapeutic alternatives for metabolic diseases and colorectal cancer. The assessment is based on currently available preclinical data.
Executive Summary
This compound, a primary bioactive compound from the plant Paris polyphylla, has demonstrated notable therapeutic potential in preclinical in vitro models of metabolic disorders and colorectal cancer. Studies have highlighted its role in improving insulin (B600854) sensitivity, reducing lipid accumulation, and inducing autophagy-mediated cell death in cancer cells. However, a significant gap exists in the research, as no in vivo or cross-species validation studies have been published to date . This guide presents the existing in vitro evidence for P3C and contrasts its proposed mechanisms with those of established drugs: Metformin (for insulin resistance), Orlistat (for obesity), and 5-Fluorouracil (for colorectal cancer). The data underscores the need for further animal studies to validate the therapeutic promise of P3C.
Comparative Data on Therapeutic Potential
The following tables summarize the performance of this compound in comparison to current therapeutic alternatives, based on available data.
Table 1: Comparison for the Management of Insulin Resistance
| Feature | This compound (P3C) | Metformin |
| Mechanism of Action | Activates IRS/PI3K/Akt signaling pathway, enhances mitochondrial respiration, increases p-AMPK and PGC1α expression.[1][2] | Primarily decreases hepatic glucose production, decreases intestinal glucose absorption, and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[1] |
| Evidence Level | In vitro (mouse hepatocyte cell line AML12).[1][2] | Extensive in vivo (animal models) and human clinical trials. |
| Effect on Glucose Metabolism | Significantly improved insulin sensitivity and glucose uptake in insulin-resistant hepatocytes.[1][2] | Reduces blood glucose levels and improves glycemic control in type 2 diabetes. |
| Cellular Effects | Enhances glycogen (B147801) synthesis and suppresses gluconeogenesis in insulin-resistant cells.[1] | Activates AMP-activated protein kinase (AMPK). |
| Cross-Species Validation | Not yet validated in animal models. | Validated in numerous animal species and humans. |
Table 2: Comparison for the Management of Obesity
| Feature | This compound (P3C) | Orlistat |
| Mechanism of Action | Reduces lipid accumulation by decreasing the expression of adipogenic and lipogenic factors (PPARγ, C/EBPα), upregulating fatty acid oxidation genes (PGC1α, CPT1a), and enhancing mitochondrial oxidative capacity.[3][4] | A lipase (B570770) inhibitor that reduces the absorption of dietary fats from the gastrointestinal tract. |
| Evidence Level | In vitro (mouse adipocyte cell line 3T3-L1).[3][4] | Extensive in vivo (animal models) and human clinical trials. |
| Effect on Lipid Metabolism | Dose-dependently reduced lipid droplet accumulation and triglyceride levels in hypertrophied adipocytes.[3] | Induces weight loss by reducing fat absorption. |
| Cellular Effects | Suppresses lipogenesis and enhances mitochondrial respiration and ATP generation.[3][4] | Acts locally in the gut to inhibit gastric and pancreatic lipases. |
| Cross-Species Validation | Not yet validated in animal models. | Validated in various animal species and humans. |
Table 3: Comparison for the Management of Colorectal Cancer
| Feature | This compound (P3C) | 5-Fluorouracil (5-FU) |
| Mechanism of Action | Induces autophagy-mediated cell death by upregulating autophagy markers (LC3, Beclin-1).[5] | An antimetabolite that inhibits thymidylate synthase and incorporates its metabolites into RNA and DNA, leading to cell death. |
| Evidence Level | In vitro (human colorectal cancer cell line DLD-1).[5] | Extensive in vivo (animal xenograft models) and human clinical trials. |
| Effect on Cancer Cells | Induced cell death in DLD-1 cells.[5] | A widely used chemotherapeutic agent for colorectal cancer. |
| Combination Potential | Enhanced the cytotoxicity of doxorubicin (B1662922) in tumor cells.[5] | Often used in combination with other chemotherapeutic agents. |
| Cross-Species Validation | Not yet validated in animal models. | Validated in numerous animal models and extensively used in clinical practice. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Insulin-Resistant Hepatocytes
Caption: P3C activates the IRS/PI3K/Akt pathway and enhances mitochondrial respiration.
Experimental Workflow for Assessing Anti-Adipogenic Effects of P3C
Caption: Workflow for evaluating P3C's impact on adipocyte differentiation and function.
Detailed Experimental Protocols
Induction of Insulin Resistance in AML12 Cells
-
Cell Culture: AML12 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a mixture of insulin (10 µg/mL), transferrin (5.5 µg/mL), and selenium (6.7 ng/mL).
-
Induction of Insulin Resistance: To induce insulin resistance, cells are exposed to high glucose (27 mM) and high insulin (10 µg/mL) for 24 hours.
-
Treatment: Following the induction of insulin resistance, the cells are treated with this compound (0.25 or 0.5 µM) for an additional 24 hours.
-
Analysis: Glucose consumption assays, real-time quantitative polymerase chain reaction (qPCR), and Western blotting are performed to evaluate the effects of P3C on glucose metabolism and insulin signaling pathways.
3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
-
Cell Culture: 3T3-L1 preadipocytes are maintained in DMEM with 10% bovine calf serum.
-
Differentiation: To induce differentiation, confluent cells are treated with a differentiation medium (DMEM with 10% FBS) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI). After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS.
-
Treatment: this compound (0.5 or 1.0 µM) is added to the medium during the differentiation process.
-
Oil Red O Staining: After 8-10 days of differentiation, cells are washed with PBS, fixed with 10% formalin for 1 hour, and stained with Oil Red O solution for 1 hour to visualize lipid droplets. The stain is then extracted with isopropanol, and the absorbance is measured to quantify lipid accumulation.
Seahorse XF Analyzer Protocol for Mitochondrial Respiration
-
Cell Seeding: Cells (e.g., AML12 or 3T3-L1) are seeded in a Seahorse XF culture plate.
-
Assay Medium: Prior to the assay, the culture medium is replaced with a Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). A baseline OCR is established, followed by sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors, respectively) to shut down mitochondrial respiration.
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot Analysis of IRS/PI3K/Akt Pathway
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total and phosphorylated forms of IRS, PI3K, and Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available in vitro data suggests that this compound holds promise as a therapeutic agent for metabolic diseases and potentially colorectal cancer. Its multifaceted mechanism of action, targeting key signaling pathways in glucose and lipid metabolism, makes it an attractive candidate for further investigation. However, the conspicuous absence of in vivo studies is a critical limitation. Cross-species validation in relevant animal models of insulin resistance, obesity, and colorectal cancer is imperative to ascertain its efficacy, safety, and pharmacokinetic profile. Direct comparative studies with established drugs like Metformin, Orlistat, and 5-Fluorouracil in these models will be essential to determine its true therapeutic potential and position it within the existing treatment landscape. Researchers are strongly encouraged to pursue these preclinical animal studies to bridge the current translational gap.
References
- 1. Improvement of Glucose Metabolism by Pennogenin 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Pennogenin 3-O-beta-chacotrioside and Other Modulators of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pennogenin 3-O-beta-chacotrioside (P3C) and other notable compounds known to impact mitochondrial function. The information presented herein is intended to assist researchers in replicating and expanding upon findings related to these molecules, with a focus on their effects on mitochondrial respiration, biogenesis, and associated signaling pathways.
Introduction
Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in a wide range of diseases. Consequently, compounds that can modulate mitochondrial activity are of significant interest in drug discovery and development. This compound, a steroidal saponin, has emerged as a promising agent that enhances mitochondrial oxidative capacity.[1][2] This guide compares the effects of P3C with three other well-characterized mitochondrial modulators: Metformin (B114582), Resveratrol (B1683913), and MitoQ.
Comparative Analysis of Mitochondrial Function
The following tables summarize the quantitative effects of P3C and the selected alternative compounds on key parameters of mitochondrial function, as measured by Seahorse XF analysis and Western blotting for oxidative phosphorylation (OXPHOS) proteins.
Table 1: Effects on Mitochondrial Respiration (Seahorse XF Data)
| Compound | Cell Type | Concentration | Basal Respiration | ATP Production | Maximal Respiration | Reference |
| This compound | Hypertrophied 3T3-L1 adipocytes | 0.5 µM & 1.0 µM | Increased | Increased | Increased | [1][2] |
| Metformin | Human Skeletal Muscle Cells | 24 hours | Dramatically Reduced | Dramatically Reduced | - | [3] |
| Primary Hepatocytes | 75 µM | Significantly Increased | Significantly Increased | Significantly Increased | [4] | |
| Resveratrol | Myocardial Cells (H9c2) | - | - | - | Significantly Activated | [5] |
| Patient-derived Fibroblasts | Low Dose | Ameliorated Dysfunction | - | - | [6] | |
| MitoQ | Human Aortic Endothelial Cells (HAVSMCs) | - | Reversed Reduction | Reversed Reduction | - | [7] |
| Bovine Aortic Endothelial Cells | 189 ± 13 nM (IC50) | Not Affected/Mildly Increased | Reduced | - | [8] |
Table 2: Effects on OXPHOS Protein Expression (Western Blot Data)
| Compound | Cell Type | Target Proteins | Observed Effect | Reference |
| This compound | Hypertrophied 3T3-L1 adipocytes | OXPHOS Complex Proteins | Significantly Upregulated (dose-dependent) | [1] |
| Metformin | - | - | - | - |
| Resveratrol | C2C12 Myotubes | Mitochondrial Proteins | Increased | [9] |
| MitoQ | - | - | - | - |
Note: Specific quantitative data for OXPHOS protein expression changes induced by P3C, Metformin, and MitoQ were not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The effects of these compounds on mitochondrial function are mediated by distinct signaling pathways.
This compound (P3C) appears to enhance mitochondrial biogenesis and function through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][10] PGC-1α is a master regulator of mitochondrial biogenesis.
Metformin 's primary mitochondrial target is Complex I of the electron transport chain, leading to its inhibition.[11][12] This results in an increased AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK).[3][11] Activated AMPK, in turn, can influence mitochondrial dynamics.[3]
Resveratrol is known to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[13] SIRT1 can deacetylate and activate PGC-1α, thereby promoting mitochondrial biogenesis.[13] Some studies also suggest that resveratrol can activate AMPK.[9]
MitoQ , a mitochondria-targeted antioxidant, is designed to accumulate in mitochondria and protect against oxidative damage. However, it can also have direct effects on mitochondrial respiration and ATP production.[8][14]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication of findings.
Seahorse XF Cell Mito Stress Test
This protocol is a standard method for assessing mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[15]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for at least 1 hour.
-
Compound Loading: Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR).[15][16]
Western Blotting for OXPHOS Proteins
This protocol outlines the general steps for analyzing the expression of mitochondrial oxidative phosphorylation complex proteins.
Materials:
-
Mitochondrial isolation kit or buffers (see below)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, ATP5A for Complex V)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Mitochondrial Isolation Buffers:
-
NKM buffer: 1 mM Tris-HCl (pH 7.4), 0.13 M NaCl, 5 mM KCl, 7.5 mM MgCl2
-
Homogenization buffer: 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, with freshly added 1 mM PMSF and 1 mM DTT
-
Mitochondrial suspension buffer: 10 mM Tris-HCl (pH 6.7), 0.15 mM MgCl2, 0.25 mM sucrose, with freshly added 1 mM PMSF and 1 mM DTT[17]
Procedure:
-
Mitochondrial Isolation:
-
Harvest cells and wash with NKM buffer.
-
Homogenize cells in homogenization buffer on ice.
-
Perform differential centrifugation to pellet nuclei and cell debris, retaining the supernatant.
-
Pellet mitochondria from the supernatant by high-speed centrifugation.
-
Wash the mitochondrial pellet with mitochondrial suspension buffer.[17]
-
-
Protein Extraction and Quantification:
-
Lyse the isolated mitochondria or whole cells with lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Metformin.
Caption: Signaling pathway of Resveratrol.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity | MDPI [mdpi.com]
- 2. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol-Encapsulated Mitochondria-Targeting Liposome Enhances Mitochondrial Respiratory Capacity in Myocardial Cells | MDPI [mdpi.com]
- 6. Low dose resveratrol ameliorates mitochondrial respiratory dysfunction and enhances cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondria-targeted antioxidant MitoQ attenuated PM2.5-induced vascular fibrosis via regulating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 13. Resveratrol improved mitochondrial biogenesis by activating SIRT1/PGC-1α signal pathway in SAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. tabaslab.com [tabaslab.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
Validating the Molecular Targets of Pennogenin 3-O-beta-chacotrioside: A Comparative Guide with Proposed Knockout/Knockdown-Based Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known biological activities of Pennogenin 3-O-beta-chacotrioside and compares its proposed molecular targets with alternative compounds. While direct knockout or knockdown studies for this specific compound are not yet available in published literature, this document outlines detailed experimental protocols for how such models could be effectively utilized to unequivocally confirm its molecular targets. The aim is to equip researchers with the necessary information and methodologies to investigate the therapeutic potential of this compound.
Overview of this compound and its Biological Activities
This compound is a steroidal saponin (B1150181) isolated from Paris polyphylla that has demonstrated a range of biological activities, primarily in the context of cancer and metabolic diseases. Existing research points towards its involvement in several key cellular signaling pathways.
Key Reported Activities:
-
Autophagy Modulation: The compound has been shown to modulate autophagy by increasing the expression of essential autophagy-related proteins LC3 and Beclin-1.[1]
-
Apoptosis Induction: In non-small cell lung cancer cells, it induces apoptosis by downregulating the expression of caspase 8, caspase 9, phospho-ERK1/2, phospho-p38, and phospho-Akt, while concurrently upregulating cleaved caspase 3 and cytochrome C.[2]
-
PI3K/Akt/mTOR Pathway Inhibition: Studies have indicated that this compound exerts its effects by downregulating the PI3K/Akt/mTOR signaling pathway.[3]
-
Metabolic Regulation: It has been found to improve glucose metabolism through the activation of the IRS/PI3K/Akt signaling pathway.[4] Furthermore, it can attenuate lipid accumulation by enhancing mitochondrial oxidative capacity and downregulating the expression of PPARγ and C/EBPα.[5][6]
-
Structural Analogs and Similar Pathways: A structurally related compound, Spiroconazol A, has been shown to induce autophagic cell death through the activation of p38 MAPK.[7][8]
Comparative Analysis with Alternative Compounds
To provide context for the potential therapeutic applications of this compound, the following table compares its activity with other well-characterized compounds that target similar signaling pathways.
| Compound | Target Pathway | Reported Effect | Cell Lines/Models |
| This compound | PI3K/Akt/mTOR, Autophagy | Inhibition, Induction | Non-small cell lung cancer cells, Colorectal cancer cells |
| LY294002 | PI3K | Potent and specific inhibitor | Widely used in various cancer cell lines |
| Rapamycin | mTOR | Specific inhibitor of mTORC1 | Widely used as an immunosuppressant and anti-cancer agent |
| Chloroquine | Autophagy | Inhibits autophagy by blocking lysosome-autophagosome fusion | Used as an anti-malarial and in cancer research |
| Naringenin | PTEN/PI3K/AKT | Induces apoptosis and cell cycle arrest | Renal cell carcinoma cells[9] |
Proposed Experimental Protocols for Target Validation using Knockout/Knockdown Models
The following are detailed, albeit hypothetical, experimental protocols for validating the proposed molecular targets of this compound using gene knockout (CRISPR/Cas9) and knockdown (siRNA) technologies.
Experiment 1: Validating the Role of the PI3K/Akt Pathway in this compound-induced Apoptosis
Objective: To determine if the apoptotic effects of this compound are dependent on its inhibition of the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells) in appropriate media.
-
Gene Knockdown:
-
Transfect one group of cells with siRNA specifically targeting a key component of the pathway, such as AKT1.
-
Transfect a control group with a non-targeting scramble siRNA.
-
-
Treatment: After 24-48 hours of transfection, treat both the AKT1 knockdown and control cells with varying concentrations of this compound for 24 hours.
-
Apoptosis Assay: Assess the rate of apoptosis in all treatment groups using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the knockdown of AKT1 and to analyze the expression of key apoptosis markers (e.g., cleaved caspase-3, PARP).
Expected Outcome: If the PI3K/Akt pathway is the primary target, the AKT1 knockdown cells should exhibit a diminished apoptotic response to this compound compared to the control cells.
Experiment 2: Confirming the Role of Autophagy in this compound's Cytotoxicity
Objective: To ascertain whether the induction of autophagy by this compound contributes to its cytotoxic effects.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HCT116 colorectal cancer cells).
-
Gene Knockout:
-
Generate a stable cell line with a knockout of a critical autophagy gene, such as ATG5 or BECN1, using CRISPR/Cas9 technology.
-
Use the wild-type parental cell line as a control.
-
-
Treatment: Treat both the autophagy-deficient and wild-type cells with a range of concentrations of this compound for 48 hours.
-
Cell Viability Assay: Measure cell viability using an MTT or similar colorimetric assay.
-
Autophagy Flux Analysis: In parallel experiments with the wild-type cells, monitor autophagy flux by observing LC3-II turnover in the presence and absence of a lysosomal inhibitor like bafilomycin A1.
Expected Outcome: If autophagy is a key mechanism of cell death, the ATG5 or BECN1 knockout cells should show increased resistance to this compound treatment compared to the wild-type cells.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the proposed experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.
Caption: Workflow for validating the role of the PI3K/Akt pathway.
Caption: Workflow for confirming the role of autophagy in cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Pennogenin 3-O-β-Chacotrioside, a Steroidal Sapon...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pennogenin-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pennogenin 3-O-beta-chacotrioside: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. While Pennogenin 3-O-beta-chacotrioside is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to handle its disposal with the same diligence as any other laboratory chemical[1]. Adherence to established laboratory waste procedures minimizes risks and prevents environmental contamination.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are essential precautionary measures[1].
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or in solution.
-
Waste Identification and Collection :
-
Any unwanted this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, should be treated as chemical waste.
-
Do not dispose of this chemical down the sink or in regular trash cans[2].
-
-
Container Selection and Preparation :
-
Select a container that is chemically compatible with this compound and any solvents used. Plastic bottles are often preferred over glass to minimize the risk of breakage[3].
-
The container must have a leak-proof, screw-on cap. Do not use containers with stoppers or parafilm as the primary seal[4].
-
Ensure the container is clean and in good condition, with no cracks or leaks[5].
-
-
Waste Segregation :
-
Segregate solid waste from liquid waste[2].
-
If the compound is in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated organics)[2].
-
Store the waste container in a designated hazardous waste storage area within the laboratory[4].
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[4].
-
-
Labeling the Waste Container :
-
Label the waste container clearly with the words "Hazardous Waste"[3][5].
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas[2][3].
-
If it is a mixture, list all constituents and their approximate concentrations[2].
-
Include the date of waste generation, the place of origin (e.g., lab room number), and the name of the principal investigator[3].
-
-
Arranging for Disposal :
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and treated as hazardous waste[5].
-
Final Rinse : After the solvent rinse, triple-rinse the container with water and allow it to air dry[5].
-
Disposal : Once thoroughly cleaned and dried, and with the original label defaced or removed, the container may be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy[6].
Summary of Best Practices for Chemical Waste Handling
| Practice | Guideline | Rationale |
| Container Integrity | Use leak-proof, screw-top containers in good condition.[4][5] | Prevents spills and environmental contamination. |
| Labeling | Clearly label with "Hazardous Waste" and full chemical names.[3] | Ensures proper identification and handling by waste management personnel. |
| Segregation | Separate waste by physical state (solid/liquid) and chemical compatibility.[2] | Prevents dangerous chemical reactions. |
| Storage | Store in designated areas with secondary containment.[4] | Minimizes the impact of spills and ensures organized waste management. |
| Empty Containers | Triple-rinse with an appropriate solvent, collect rinsate as waste.[5] | Ensures containers are free of hazardous residue before disposal. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Pennogenin 3-O-beta-chacotrioside
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) used in laboratory research. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
I. Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 55916-52-4 | [1][2] |
| Molecular Formula | C₄₅H₇₂O₁₇ | [1][2] |
| Molecular Weight | 885.04 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Purity | ≥ 98% (typically by HPLC) | [1][3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | MedChemExpress |
| ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [4] | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
II. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, prudent laboratory practices mandate the use of appropriate PPE to minimize exposure to the powder and any solutions.[5][6]
A. Recommended PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[6][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7]
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn at all times in the laboratory.[6][8]
-
Body Protection: A standard laboratory coat should be worn and fully buttoned.[9]
-
Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area, a dust mask or respirator may be appropriate when handling larger quantities of the powder to avoid inhalation.[5][6]
B. PPE Logical Relationship Diagram:
Caption: Logical relationship of PPE for handling this compound.
III. Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
A. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area as per the temperature guidelines in the data table.
-
Ensure the storage area is clearly labeled.
B. Handling and Use (Weighing and Solution Preparation):
-
Preparation:
-
Weighing the Powder:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[10]
-
Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat.
-
Close the primary container immediately after weighing.
-
-
Preparing Solutions:
-
Add the desired solvent to the vessel containing the weighed powder.
-
If necessary, use a vortex mixer or sonicator to aid dissolution.[4]
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
C. Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
D. Safe Handling Workflow Diagram:
Caption: Step-by-step workflow for the safe handling of this compound.
IV. Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow institutional guidelines for non-hazardous waste.[11][12]
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
-
Place the solid waste in a securely sealed and clearly labeled container.
-
Do not dispose of solid chemical waste in regular laboratory trash cans that are handled by custodial staff.[12] Laboratory personnel should transfer the sealed container directly to the designated dumpster for non-hazardous solid waste.[12]
-
-
Liquid Waste:
-
Aqueous solutions of this compound may be suitable for drain disposal, depending on the concentration and local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.[13]
-
Solutions in organic solvents must be collected in an appropriately labeled hazardous waste container for organic waste and disposed of through the institutional hazardous waste management program.
-
-
Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of as non-hazardous solid waste, unless institutional policy dictates otherwise.
-
V. Experimental Protocol Example: In Vitro Cell Viability Assay
This section provides a generalized methodology for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay, a common experiment for such compounds.[14]
A. Materials:
-
This compound
-
Human cancer cell line (e.g., Hela, MCF-7)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Microplate reader
B. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. biorlab.com [biorlab.com]
- 2. This compound Price at Chemsrc [chemsrc.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. realsafety.org [realsafety.org]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. STANDARD OPERATING PROCEDURE [lsu.edu]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
